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Core Science & Biosynthesis

Foundational

Stereochemical and Conformational Dynamics of trans-3-Methylaminocyclohexanol: A Comprehensive Technical Guide

Executive Summary trans-3-Methylaminocyclohexanol (CAS: 15942-10-6) is a bifunctional alicyclic compound that serves as a privileged chiral scaffold in asymmetric synthesis and medicinal chemistry[1]. Unlike 1,2- or 1,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-3-Methylaminocyclohexanol (CAS: 15942-10-6) is a bifunctional alicyclic compound that serves as a privileged chiral scaffold in asymmetric synthesis and medicinal chemistry[1]. Unlike 1,2- or 1,4-disubstituted cyclohexanes, the 1,3-disubstituted architecture presents unique conformational constraints. This whitepaper provides an in-depth analysis of the stereochemistry, thermodynamic equilibria, and synthetic methodologies associated with trans-3-methylaminocyclohexanol, designed for researchers and drug development professionals requiring rigorous structural and analytical control.

Stereochemical Framework and Isomerism

The cyclohexane ring of 3-methylaminocyclohexanol contains two stereogenic centers at C1 (hydroxyl-bearing) and C3 (methylamino-bearing). The relative spatial orientation of these functional groups defines the cis and trans diastereomers, which exhibit profoundly different thermodynamic and spectroscopic properties[2].

In the 1,3-disubstituted system, the trans designation indicates that the -OH and -NHCH₃ groups reside on opposite faces of the cyclohexane ring. This relative stereochemistry corresponds exclusively to the (1R, 3R) and (1S, 3S) enantiomeric pair. Conversely, the cis isomers correspond to the (1R, 3S) and (1S, 3R) enantiomers[3][4].

Table 1: Stereoisomeric Profile of 3-Methylaminocyclohexanol
Isomer DesignationAbsolute ConfigurationFacial OrientationSymmetry / Chirality
trans (Enantiomer A) (1R, 3R)Opposite facesChiral (C₁ symmetry)
trans (Enantiomer B) (1S, 3S)Opposite facesChiral (C₁ symmetry)
cis (Enantiomer A) (1R, 3S)Same faceChiral (C₁ symmetry)
cis (Enantiomer B) (1S, 3R)Same faceChiral (C₁ symmetry)

*Note: While cis-1,3-cyclohexanediol is a meso compound due to a plane of symmetry, the presence of two different substituents (-OH and -NHCH₃) breaks this symmetry, rendering the cis form chiral.

Conformational Analysis & Thermodynamics

The causality behind the chemical behavior of trans-3-methylaminocyclohexanol lies in its conformational thermodynamics. The cyclohexane ring adopts a chair conformation to minimize angle and torsional strain[5].

For a cis-1,3-disubstituted cyclohexane, the molecule can adopt a highly stable diequatorial (e,e) conformation. However, geometric constraints dictate that a trans-1,3-disubstituted cyclohexane must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) conformation [6][7]. It is physically impossible for the trans-1,3 isomer to be diequatorial.

Thermodynamic Equilibrium (A-Value Analysis)

Because the trans isomer must place one substituent in an sterically hindered axial position, it exists as a rapid equilibrium between two chair conformers. The favored conformer is determined by the conformational free energy (A-value) of the substituents, which quantifies the 1,3-diaxial steric strain[8]:

  • A-value of -OH: ~0.87 kcal/mol

  • A-value of -NHCH₃: ~1.0 - 1.2 kcal/mol

Because the methylamino group is bulkier and has a higher A-value, the thermodynamic equilibrium slightly favors the conformation where the -NHCH₃ group is equatorial and the -OH group is axial .

Conformational_Equilibrium Node1 Conformer A (Favored) Axial -OH Equatorial -NHCH3 Node2 Conformer B (Less Favored) Equatorial -OH Axial -NHCH3 Node1->Node2 Ring Flip (ΔG > 0)

Ring-flip equilibrium of trans-3-methylaminocyclohexanol conformers.

Synthetic Methodology: Dissolving Metal Reduction

The most robust and stereocontrolled method for synthesizing 1,3-aminocyclohexanols is the reduction of β-enaminoketones derived from 1,3-cyclohexanedione[9][10]. This protocol utilizes a dissolving metal reduction (Sodium in THF/Isopropanol) to access the trans scaffold.

Causality of the Reaction Mechanism

The use of Na in THF/i-PrOH proceeds via a Single-Electron Transfer (SET) mechanism. Sodium donates an electron to the conjugated enaminone system, generating a radical anion. The isopropanol acts as a proton source. The stereoselectivity (yielding a separable mixture of cis and trans isomers) is governed by the steric hindrance encountered during the protonation of the intermediate allyl anion[10]. Protonation occurs preferentially from the less hindered face, establishing the relative stereochemistry before final reduction to the alcohol.

SET_Mechanism N1 β-Enaminoketone N2 Radical Anion (SET from Na) N1->N2 + e⁻ N3 Stereoselective Protonation N2->N3 + H⁺ (i-PrOH) N4 trans-Isomer Formation N3->N4 + e⁻, + H⁺

Single-electron transfer (SET) reduction pathway of β-enaminoketones.
Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. Intermediate formation must be confirmed via TLC/GC-MS before proceeding to the reduction step.

  • Condensation (Enaminone Synthesis):

    • Suspend 1,3-cyclohexanedione (1.0 eq) in anhydrous toluene.

    • Add methylamine solution (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux under a Dean-Stark trap until water ceases to evolve (approx. 4 hours) to ensure quantitative conversion to 3-(methylamino)cyclohex-2-en-1-one.

  • Dissolving Metal Reduction:

    • Dissolve the purified β-enaminoketone in a 1:1 mixture of anhydrous THF and isopropanol under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C.

    • Add metallic sodium (excess, typically 5-10 eq) in small pieces over 1 hour. Caution: Highly exothermic; control the rate of addition to maintain temperature.

  • Quenching and Workup:

    • Once the sodium is completely consumed and the reaction reaches room temperature, quench carefully with water.

    • Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Diastereomeric Separation:

    • The crude product contains a mixture of cis and trans isomers.

    • Purify via flash column chromatography on silica gel (Eluent: EtOAc/MeOH/NH₄OH gradient) to isolate the pure trans-3-methylaminocyclohexanol[9].

Analytical Validation: NMR as a Conformational Probe

To guarantee the trustworthiness of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed as a self-validating tool. The conformational differences between the cis and trans isomers result in distinct ¹H-NMR signatures governed by the Karplus equation [2][11].

According to the Karplus relationship, protons with an anti-periplanar dihedral angle (~180°, axial-axial) exhibit large coupling constants (


 Hz). Protons with a gauche dihedral angle (~60°, axial-equatorial or equatorial-equatorial) exhibit small coupling constants (

Hz).
  • In the cis isomer (e,e conformation): Both the -OH and -NHCH₃ groups are equatorial. Therefore, the protons attached to C1 and C3 (H₁ and H₃) are both axial . Both protons will appear as wide triplets of triplets (tt) with large diaxial coupling constants[11].

  • In the trans isomer (a,e conformation): One substituent is axial and the other is equatorial. Consequently, one of the ring protons (H₁ or H₃) must be equatorial. The equatorial proton will only have gauche interactions with its neighbors, resulting in a narrow multiplet with small

    
     values. The other proton (axial) will show the wide triplet of triplets[11].
    
Table 2: Diagnostic ¹H-NMR Coupling Constants (Self-Validation Matrix)
IsomerH₁ (C1 Proton) MultiplicityH₃ (C3 Proton) MultiplicityDiagnostic Conclusion
cis-1,3 Triplet of triplets (

Hz)
Triplet of triplets (

Hz)
Both protons are axial (diequatorial substituents).
trans-1,3 Narrow multiplet (

Hz)
Triplet of triplets (

Hz)
One proton is equatorial, confirming the a,e conformation.

Observation of a narrow multiplet for either H₁ or H₃ is the definitive, self-validating proof that the trans diastereomer has been successfully isolated.

Applications in Drug Development

The trans-3-aminocyclohexanol scaffold is a privileged structure in medicinal chemistry[2]. Its defined stereochemistry and bifunctional nature allow it to serve as a versatile building block:

  • Secretolytic Agents: Halogenated benzylamine derivatives synthesized from trans-aminocyclohexanols have been patented as potent secretolytic and mucolytic agents (e.g., Ambroxol analogs)[12].

  • Conformational Switches: In advanced drug delivery systems, trans-aminocyclohexanol derivatives are utilized as pH-sensitive conformational switches within liposomes. The protonation of the amine in acidic tumor microenvironments triggers a conformational flip that disrupts the liposome, releasing the payload directly into the target tissue[13].

References

  • Burford, R. R., Hewgill, F. R., & Jefferies, P. R. "Stereochemistry of cycloHexane Derivatives. Part VI. The 3-Aminocyclohexanols." RSC Publishing, 1957.
  • "3-AMINOCYCLOHEXANOL, (1R,3S)-".
  • "3-AMINOCYCLOHEXANOL, CIS-".
  • "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones". Molecules (MDPI), 2011.
  • "Halo-substituted hydroxybenzyl-amines as secretolytic agents".
  • "trans-3-Amino-cyclohexanol hydrochloride Conform
  • Bernardelli, P., et al. "Resolution of trans-3-aminocyclohexanol." Tetrahedron: Asymmetry, 2004.
  • "trans-3-Methylamino-cyclohexanol CAS#: 15942-10-6". ChemicalBook.

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of Substituted Cyclohexanols

For Researchers, Scientists, and Drug Development Professionals Executive Summary The cyclohexanol scaffold, a six-carbon aliphatic ring bearing a hydroxyl group, represents a cornerstone in modern medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclohexanol scaffold, a six-carbon aliphatic ring bearing a hydroxyl group, represents a cornerstone in modern medicinal chemistry. Its inherent three-dimensionality offers a significant advantage over flat aromatic systems, providing more extensive contact points with biological targets and often improving physicochemical properties.[1] As a versatile structural motif, substituted cyclohexanols are integral to a wide array of biologically active compounds, demonstrating a remarkable breadth of therapeutic potential. This guide synthesizes current knowledge on the diverse biological activities of these compounds, ranging from anticancer and antimicrobial to neuro-modulatory and enzyme-inhibiting effects. We delve into the critical structure-activity relationships (SAR) that govern their function, provide detailed, field-proven experimental protocols for their evaluation, and explore future directions for this promising class of molecules.

The Cyclohexanol Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the cyclohexanol ring system in drug design stems from its unique stereochemical and physicochemical properties. Unlike its aromatic counterpart, the phenyl group, the cyclohexane ring adopts non-planar conformations, primarily the stable "chair" form. This three-dimensional structure is crucial for establishing precise interactions within the complex topography of protein binding pockets.[1][2]

Key Attributes:

  • Bioisosterism: The cyclohexyl group is often employed as a bioisostere for phenyl or t-butyl groups. This substitution can break crystal lattice packing to boost aqueous solubility, reduce metabolic liability associated with aromatic rings, and enhance binding affinity by reducing the entropic penalty of binding a flexible alkyl chain.[1]

  • Stereochemistry: The presence of substituents and the hydroxyl group creates multiple stereocenters, allowing for fine-tuning of a molecule's spatial arrangement to optimize target engagement and minimize off-target effects. The stereochemistry of novel cyclohexanol derivatives is a critical aspect of their synthesis and biological evaluation.[3][4]

  • Synthetic Tractability: Cyclohexanol is a readily available and versatile chemical intermediate, serving as a fundamental building block for more complex active pharmaceutical ingredients (APIs).[5][6] Its hydroxyl group provides a convenient handle for a wide range of chemical transformations.

The strategic incorporation of the cyclohexanol motif has been a key factor in the success of numerous therapeutic agents, underscoring its status as a "privileged scaffold" in drug discovery.

Spectrum of Biological Activities

Substituted cyclohexanols exhibit a vast and varied range of biological effects. The following sections detail the most significant of these activities, supported by mechanistic insights and quantitative data.

Anticancer Activity

Cyclohexanol and its related derivatives, particularly cyclohexanones, have emerged as a promising class of anticancer agents.[7] Their mechanisms are diverse, often involving the induction of apoptosis and the disruption of cell cycle progression.[8][9]

  • Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, a critical mechanism for halting the uncontrolled proliferation of cancer cells. For example, Cyclohexene oxide CA, a derivative of zeylenone, potently inhibits glioblastoma (GBM) cell growth by inducing G0/G1 phase cell cycle arrest through interference with the epigenetic regulator EZH2.[10]

  • Inhibition of Proliferation: Numerous studies have demonstrated the ability of substituted cyclohexanones to inhibit cancer cell proliferation. Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives, for instance, effectively inhibit the ability of human colon carcinoma HCT116 cells to form colonies at micromolar concentrations.[7] Similarly, 2,6-bis-(4-nitrobenzylidene) cyclohexanone has shown anticancer activity against pulmonary cancer cells (A549) with an IC50 of 0.48 mM, believed to be mediated through the inhibition of the EGFR receptor.[11]

Table 1: Selected Anticancer Activities of Substituted Cyclohexanol/Cyclohexanone Derivatives

Compound Class/DerivativeCancer Cell LineAssayActivity MetricValueReference(s)
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylatesHCT116 (Colon Carcinoma)Clonogenic SurvivalEffective Concentration20–40 µM[7]
Cyclohexene oxide CAGlioblastoma (GBM)Cell ViabilityIC50Lowest among tested analogues[7][10]
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung Cancer)MTT AssayIC500.48 ± 0.05 mM[11]
Xanthene derivatives from cyclohexan-1,3-dionesVariousCytotoxicity AssayInhibitionHigh[8][9]
Antimicrobial and Antiviral Activity

The functional versatility of the cyclohexanol scaffold extends to combating infectious diseases.

  • Antibacterial/Antifungal: A wide range of cyclohexane derivatives have been synthesized and screened for antimicrobial properties.[12] They have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13] For instance, some polyfunctional derivatives have proven effective against multi-drug resistant strains of phytopathogenic Gram-negative microorganisms.[14] The mechanism often involves disruption of the microbial membrane, facilitated by the lipophilic nature of the cyclohexyl moiety.[12]

  • Antiviral: The cyclohexenyl motif is a key structural feature in the neuraminidase inhibitor oseltamivir (Tamiflu), where it serves as a metabolically stable bioisostere for furanose.[1][15] Beyond influenza, novel cyclohexenyl nucleosides have been synthesized and evaluated for broad-spectrum antiviral activity, with some analogues showing pronounced activity against herpes simplex virus type 1 and type 2.[16]

Neuro-modulatory Effects

Substituted cyclohexanols have been identified as potent modulators of central nervous system targets, highlighting their potential for treating neurological and psychiatric disorders.

  • GABA(A) Receptor Modulation: Certain cyclohexanol analogues act as positive allosteric modulators of GABA(A) receptor currents, the primary inhibitory neurotransmitter receptors in the brain.[17] This potentiation of GABAergic inhibition is the basis for their anesthetic effects observed in vivo. The positioning and size of alkyl groups on the cyclohexanol ring are critical determinants of this activity.[17]

  • Dopamine Autoreceptor Agonism: A series of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines have been developed as potent dopamine autoreceptor agonists.[18] These compounds show potential as antipsychotic agents by modulating dopamine synthesis and release. The (+)-enantiomer of one lead compound, designated CI-1007, was found to have antipsychotic-like activity in behavioral tests.[18]

Enzyme Inhibition

The specific and rigid three-dimensional structure of substituted cyclohexanols makes them ideal candidates for designing potent and selective enzyme inhibitors.

  • HMG-CoA Reductase: Cyclohexanol and various methylcyclohexanols are inhibitors of hepatic HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[19] This inhibition leads to a reduction in sterol synthesis, demonstrating a potential application in managing hypercholesterolemia.[19]

  • Tyrosinase: Alk(en)ylhydroxycyclohexanes isolated from plant sources have shown significant tyrosinase inhibitory activity.[20] Tyrosinase is a key enzyme in melanin production, and its inhibitors are sought after in the cosmetics industry for skin-lightening applications and in medicine for treating hyperpigmentation disorders.

  • γ-Secretase: 4-substituted cyclohexyl sulfones have been developed as potent, orally active inhibitors of γ-secretase.[21] This enzyme is responsible for the production of pathogenic amyloid-beta peptides in Alzheimer's disease, making these inhibitors a promising therapeutic strategy.[21]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Understanding the relationship between a compound's chemical structure and its biological activity is the cornerstone of rational drug design. For substituted cyclohexanols, several key SAR principles have been established.

  • Lipophilicity and Permeability: The hydrophobicity of the cyclohexyl ring is a critical factor. In a series of cyclohexanol analogues designed as percutaneous absorption enhancers, a parabolic relationship was observed between the enhancement factor and the logarithm of the partition coefficient (log P), suggesting an optimal lipophilicity is required for activity.[22]

  • Steric and Conformational Constraints: The size and position of substituents on the cyclohexyl ring dramatically influence binding affinity. For GABA(A) receptor modulators, alkyl groups at the 2 and 6 positions were found to be critical.[17] For soluble epoxide hydrolase inhibitors, increasing the hydrophobicity of the substituent on the cyclohexane moiety improved inhibitory potency.[23] Replacing a flexible cyclohexane with a more rigid bicyclo[3.1.0]hexane analog can constrain the molecule's conformation, potentially leading to tighter receptor binding and increased potency.[2]

  • Stereochemistry: The absolute configuration of chiral centers is often paramount. In the case of dopamine autoreceptor agonists, the (+)-enantiomer (identified as having the R configuration) possessed higher intrinsic activity than the (-)-enantiomer, highlighting the importance of stereoselective synthesis and evaluation.[18]

The following diagram illustrates the logical workflow for a typical SAR study, from initial library synthesis to lead optimization.

SAR_Workflow cluster_synthesis Library Synthesis & Design cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration A Initial Hit Compound (e.g., Substituted Cyclohexanol) B Design Analogue Library (Vary Substituents, Stereochemistry) A->B Identify Modification Sites C Chemical Synthesis & Purification B->C D Primary Assay (e.g., Enzyme Inhibition Assay) C->D Test Analogues E Secondary Assay (e.g., Cell-Based Viability) D->E Confirm Hits F Collect & Tabulate Data (IC50, MIC, etc.) E->F G Establish SAR (Identify Key Structural Features) F->G Analyze Structure vs. Activity H Lead Optimization (Design Next-Generation Library) G->H I Optimized Lead Compound H->B Iterative Design Cycle H->I

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Methodologies and Experimental Protocols

The reliable evaluation of substituted cyclohexanols requires robust and reproducible experimental protocols. This section provides self-validating, step-by-step methodologies for key assays.

Protocol: Synthesis of a Polysubstituted Cyclohexanol Derivative

This protocol describes a general method for synthesizing polysubstituted cyclohexanols via a Michael addition and cyclization reaction, a common strategy reported in the literature.[24]

Principle: The reaction involves the base-catalyzed Michael addition of an active methylene compound (like a substituted acetophenone) to a chalcone, followed by an intramolecular aldol condensation to form the cyclohexanol ring.

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Substituted Acetophenone (1.0 mmol)

  • Sodium Hydroxide (NaOH) or other suitable base

  • Ethanol (or other suitable solvent)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Dissolve the chalcone (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of NaOH (e.g., 0.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), neutralize the reaction mixture with dilute HCl.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure cyclohexanol derivative.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

Protocol: In Vitro Antibacterial Activity (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a standard measure of antibacterial potency.[25][26]

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of bacteria is added to each well. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.

Materials:

  • Substituted Cyclohexanol test compound

  • Bacterial strain (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Ampicillin)

  • Negative control (DMSO or vehicle)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approx. 5 x 10⁵ CFU/mL in the test wells.

  • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

  • Add 200 µL of the test compound stock solution (appropriately diluted from the DMSO stock) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Add 100 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well is 200 µL.

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity. The result can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol details the MTT assay, a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Substituted Cyclohexanol test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with Cyclohexanol Compound B->C D 4. Incubate 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Future Directions and Emerging Applications

The exploration of substituted cyclohexanols in drug discovery is far from complete. Future research is likely to focus on several key areas:

  • Modulators of Oxidative Stress: The cellular redox state is a critical factor in numerous diseases. Cyclohexanol derivatives could be designed as modulators of signaling pathways involved in oxidative stress, such as the NRF2-KEAP1 pathway, offering therapeutic potential in neurodegenerative diseases, cancer, and inflammatory conditions.[28][29]

  • Targeted Covalent Inhibitors: Incorporating a reactive "warhead" onto the cyclohexanol scaffold could enable the development of targeted covalent inhibitors. This strategy can lead to compounds with increased potency and prolonged duration of action.

  • Advanced Drug Delivery: The physicochemical properties of cyclohexanols make them suitable for incorporation into novel drug delivery systems, such as nanoparticles or prodrugs, to improve bioavailability and target-site accumulation.[30]

  • Probing Complex Signaling Pathways: As our understanding of disease biology deepens, novel, highly-substituted cyclohexanols will serve as valuable chemical probes to dissect complex signaling networks, such as those involved in skin "inflammageing" or metabolic disorders.[31]

The continued application of innovative synthetic methodologies, coupled with advanced biological screening and computational modeling, will undoubtedly unveil new therapeutic applications for this remarkably versatile chemical scaffold.

References

  • Gnerre, C., et al. (2013). New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). Bioorganic & Medicinal Chemistry, 21(2), 456-65. [Link]

  • El-Gohary, N. S. (2014). STEREOSTRUCTURE, ANTIMICROBIAL AND CYTOTOXIC ACTIVITY OF CYCLO-HEXENE, CYCLOHEXANOL AND PYRIDINE DERIVATIVES SYNTHESIZED FROM CHALCONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Fears, R., & Umpleby, S. A. (1984). Cyclohexanol and methylcyclohexanols. A family of inhibitors of hepatic HMGCoA reductase in vivo. Biochemical Pharmacology, 33(10), 1641-5. [Link]

  • Shoaib, M., et al. (2019). cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]

  • Kocharov, S. L., et al. (2025). Synthesis and Antibacterial Activity of Some New Polyfunctional Derivatives of Cyclohexanols. ResearchGate. [Link]

  • Mukhtar, S., et al. (2018). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. Asian Journal of Chemistry, 30, 1102-1108. [Link]

  • Gobsi, A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Mukhtar, S., et al. (2025). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. ResearchGate. [Link]

  • Morimoto, K., et al. (2000). Effect of synthesized cyclohexanol derivatives using L-menthol as a lead compound on the percutaneous absorption of ketoprofen. Journal of Pharmaceutical Sciences, 89(4), 516-25. [Link]

  • Unnamed Author. (2026). Cyclohexanol in Pharmaceutical Synthesis: A Key Intermediate. Unnamed Source. [Link]

  • El-Zahar, M. I., et al. (2010). Synthesis, antimicrobial and antioxidant activities of some novel cyclized naphthyl cyclohexanone derivatives. Der Pharma Chemica, 2(4), 118-134. [Link]

  • Unnamed Author. (n.d.). Synthesis of Cyclohexanol Derivatives by Zirconocene-Mediated Ring-Contraction Reactions of Seven-Membered Cyclic Enol Ethers. ResearchGate. [Link]

  • Unnamed Author. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology. [Link]

  • Unnamed Author. (2025). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. Bentham Science. [Link]

  • Krasowski, M. D., et al. (2011). Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo. European Journal of Pharmacology, 667(1-3), 175-81. [Link]

  • Unnamed Author. (2023). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Rasayan Journal of Chemistry. [Link]

  • Bresciani, A., et al. (2013). Synthesis and Anti-influenza A Virus Activity of 2,2-Dialkylamantadines and Related Compounds. Journal of Medicinal Chemistry, 56(1), 139-149. [Link]

  • Unnamed Author. (2025). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. Anticancer Agents in Medicinal Chemistry. [Link]

  • Cedergren, L., et al. (1985). Docking of cyclohexanol-derivatives into the active site of liver alcohol dehydrogenase. Using computer graphics and energy minimization. European Journal of Biochemistry, 153(3), 435-42. [Link]

  • Balzarini, J., et al. (2003). Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides. Bioorganic & Medicinal Chemistry Letters, 13(2), 227-30. [Link]

  • Fadare, O. A., et al. (2022). New Alk(en)ylhydroxycyclohexanes with Tyrosinase Inhibition Potential from Harpephyllum caffrum Bernh. Gum Exudate. Molecules, 27(12), 3845. [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-27. [Link]

  • Unnamed Author. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules. [Link]

  • Kim, I. H., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 21(4), 1279-83. [Link]

  • Unnamed Author. (n.d.). Virucidal nanoparticles and use thereof against influenza virus.
  • Corbin, A. E., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(23), 4749-60. [Link]

  • Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

  • Unnamed Author. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. MDPI. [Link]

  • Unnamed Author. (n.d.). Cycloaddition reactions for antiviral compounds. PMC. [Link]

  • Unnamed Author. (2024). Cyclohexanol: Versatile Applications in Different Fields and its Production Method. LookChem. [Link]

  • Kamatchi, S., et al. (2024). Synthesis and Spectral Studies of Novel Cyclohexanone Based Derivative and Their Biological Activity. SSRN. [Link]

  • Dalziel, K., & Dickinson, F. M. (1966). Substrate activation and inhibition in coenzyme–substrate reactions. Cyclohexanol oxidation catalysed by liver alcohol dehydrogenase. Biochemical Journal, 100(2), 491-500. [Link]

  • Churcher, I., et al. (2006). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 280-4. [Link]

  • Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Semantic Scholar. [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]

  • Unnamed Author. (n.d.). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. PMC. [Link]

  • Unnamed Author. (2023). A Novel Dual-Function Redox Modulator Relieves Oxidative Stress and Anti-Angiogenic Response in Placental Villus Explant Exposed to Hypoxia—Relevance for Preeclampsia Therapy. MDPI. [Link]

  • Unnamed Author. (2020). Modulators of Oxidative Stress: Chemical and Pharmacological Aspects. PMC. [Link]

  • Unnamed Author. (2024). Key Signaling Pathway Modulators of Skin Inflammageing. Dove Medical Press. [Link]

Sources

Foundational

Engineering the Future of Therapeutics and Catalysis: A Technical Guide to Aminocyclohexanol Derivatives

Aminocyclohexanols—specifically the trans-4-aminocyclohexanol and trans-2-aminocyclohexanol isomers—are highly versatile, bifunctional organic scaffolds. Characterized by a rigid cyclohexane framework, these molecules pr...

Author: BenchChem Technical Support Team. Date: March 2026

Aminocyclohexanols—specifically the trans-4-aminocyclohexanol and trans-2-aminocyclohexanol isomers—are highly versatile, bifunctional organic scaffolds. Characterized by a rigid cyclohexane framework, these molecules provide predictable three-dimensional vectors that are indispensable in rational drug design and asymmetric catalysis[1]. This whitepaper explores the structural dynamics, pharmacological applications, and synthetic methodologies of aminocyclohexanol derivatives, providing actionable insights for drug development professionals.

Structural Dynamics & Conformational Control

The utility of aminocyclohexanols stems directly from their conformational behavior. In trans-4-aminocyclohexanol, the most stable conformation is the chair form where both the amino (-NH₂) and hydroxyl (-OH) groups occupy equatorial positions[1]. This diequatorial arrangement minimizes unfavorable 1,3-diaxial steric interactions.

In trans-2-aminocyclohexanol derivatives, this conformational preference is leveraged to create allosteric molecular switches [2]. Protonation of the amine group induces a dramatic conformational shift. Driven by the formation of an intramolecular hydrogen bond between the ammonium and hydroxyl groups, the molecule is forced into a strict diequatorial conformation. This predictable, pH-triggered mechanical transition makes trans-2-aminocyclohexanols powerful conformational triggers for targeted drug delivery and membrane transport systems[2].

Applications in Medicinal Chemistry

CNS Modulators and Analgesic Evolution

The 4-aminocyclohexanol core is a privileged pharmacophore in central nervous system (CNS) drug discovery[3]. Historically, the unexpected analgesic activity of 1-(dimethylamino)-1-phenylcyclohexylamine prompted systematic structure-activity relationship (SAR) explorations. This led to the discovery of 4-amino-4-arylcyclohexanones[4]. Analgesic potency in this series is highly sensitive to aromatic substitutions; for instance, p-CH₃ and p-Br substitutions yielded compounds with 50% the potency of morphine[4]. This foundational scaffold evolution directly contributed to the clinical development of widely used analgesics like Tramadol and parallel research compounds like AH-7921[4].

G A 1-(Dimethylamino)-1- phenylcyclohexylamine (Prototype) B 4-Amino-4-arylcyclohexanones (Lead Discovery) A->B SAR Exploration C U-compounds & AH-7921 (Parallel Research) B->C Structural Modification D Tramadol (Clinical Development) B->D Clinical Optimization

Structural evolution of 4-aminocyclohexanol derivatives in analgesic drug discovery.

Isoform-Selective Hsp90 Inhibitors (Grp94)

Glucose-regulated protein 94 (Grp94) is an endoplasmic reticulum-localized Hsp90 isoform implicated in oncology and immunity. Traditional aminocyclohexanol-based Hsp90 inhibitors (e.g., SNX 2112) are non-selective[5]. However, computational design has transformed these into Grp94-selective scaffolds. By replacing the tetrahydroindazolone fragment with a pyrrole ring, the molecule achieves a coplanar geometry with the adjacent benzamide ring[5]. This specific orientation allows the pyrrole to occupy the Grp94 hydrophobic cleft (site 2) and form crucial


-interactions with Phe-195 in the closed conformation, effectively disfavoring binding to other Hsp90 isoforms[5].

G Base SNX 2112 Scaffold (Non-Selective Inhibitor) Mod Pyrrole Substitution (Coplanar Geometry) Base->Mod Computational Design Bind Hydrophobic Cleft (Site 2) Binding Mod->Bind pi-interactions with Phe-195 Select Grp94 Isoform Selectivity (Closed Conformation) Bind->Select Disfavors other Hsp90s

Logical pathway for designing a Grp94-selective scaffold from a non-selective inhibitor.

Anti-Infectives and Expectorants

Trans-4-aminocyclohexanol is the primary synthetic intermediate for Ambroxol, a potent mucolytic expectorant with highly favorable gastric tolerability and rapid absorption profiles[6][7]. Furthermore, conjugating (-R)-2-aminocyclohexanol to the C24 position of deoxycholic acid yields novel antibacterial agents. These bile acid-amino alcohol conjugates demonstrate potent membrane-disrupting efficacy, achieving Minimum Inhibitory Concentrations (MIC) of 15 µg/mL against S. aureus and 45 µg/mL against E. coli[8].

Applications in Asymmetric Catalysis

Enantioenriched


-amino alcohols are privileged ligands in asymmetric synthesis[9]. Optically active trans-2-aminocyclohexanol derivatives—accessed via racemic resolution—serve as highly efficient chiral directors. For example, cis-N-benzylamino alcohol derivatives synthesized from these precursors display exceptional activity in ruthenium-catalyzed transfer hydrogenations of aryl ketones (yielding up to 91% enantiomeric excess, ee) and asymmetric phenyl transfer reactions to benzaldehydes (up to 96% ee)[9][10].

Quantitative Data Summaries

Table 1: Pharmacological Profiles of Aminocyclohexanol Derivatives
Derivative / ScaffoldBiological Target / ApplicationKey Mechanism & EfficacyReference
4-Amino-4-arylcyclohexanones Analgesic (CNS)Opioid receptor modulation; ~50% morphine potency.[4]
trans-4-Aminocyclohexanol Expectorant (Ambroxol)Mucolytic activity; rapid hematic absorption.[6][7]
Pyrrole-modified Aminocyclohexanol Oncology (Grp94)Isoform-selective Hsp90 inhibition via Site 2 binding.[5]
Deoxycholic acid-(-R)-2-aminocyclohexanol Antibacterial AgentMembrane disruption; S. aureus MIC = 15 µg/mL.[8]
Table 2: Catalytic & Resolution Efficiencies of 2-Aminocyclohexanols
ProcessReagents / CatalystsKey OutcomeReference
Racemic Resolution (R)- and (S)-Mandelic Acid>99% ee for both enantiomers; high recovery.[10]
Transfer Hydrogenation Ru-catalyst + cis-N-benzylamino alcoholUp to 91% ee for sterically hindered aryl ketones.[9]
Phenyl Transfer Optically active aminocyclohexanolsUp to 96% ee for diverse benzaldehydes.[10]
Conformational Switching pH variation (Protonation)Mechanical shift to diequatorial conformation.[2]

Validated Experimental Protocols

Protocol 1: One-Pot Enzymatic Cascade Synthesis of trans-4-Aminocyclohexanol

This protocol utilizes a dual-enzyme system to achieve high stereoselectivity without the harsh conditions of metal-catalyzed hydrogenation[6].

Methodology & Causality:

  • Buffer Preparation: Prepare 30 mL of 100 mM potassium phosphate buffer at pH 7.5. Causality: This specific pH maintains the optimal ionization state for the active site residues of both the ketoreductase and transaminase enzymes.

  • Cofactor Addition: Add 1 mM NADP⁺, 1 mM PLP (Pyridoxal 5'-phosphate), 1 mM MgCl₂, and 2% (v/v) DMSO. Causality: NADP⁺ serves as the hydride acceptor/donor for the ketoreductase. PLP is the essential electron-sink coenzyme for the transaminase.

  • Substrate & Donor Addition: Add 1,4-cyclohexanedione (50 mM) and isopropylamine (500 mM). Causality: Isopropylamine is provided in a 10-fold excess to drive the thermodynamically challenging transamination equilibrium toward the product via Le Chatelier's principle.

  • Initiation: Add isolated LK-KRED cell lysate (0.2 mg/mL) and ATA-200 (2 mg/mL). Stir at 250 rpm at 30°C. Causality: 30°C provides sufficient kinetic energy while preventing thermal denaturation of the biocatalysts.

  • Self-Validation System: Aliquots are periodically quenched in methanol and analyzed via GC-FID. The system is validated when the intermediate 4-hydroxycyclohexanone peak decreases proportionally as the trans-4-aminocyclohexanol peak increases, achieving a mass balance >95%.

G Substrate 1,4-Cyclohexanedione (50 mM) Intermediate 4-Hydroxycyclohexanone Substrate->Intermediate Reduction (30°C) Enzyme1 LK-KRED + NADP+ (Ketoreductase) Enzyme1->Substrate Product trans-4-Aminocyclohexanol Intermediate->Product Transamination Enzyme2 ATA-200 + Isopropylamine (Amine Transaminase) Enzyme2->Intermediate

One-pot, two-step enzymatic cascade for the synthesis of trans-4-aminocyclohexanol.

Protocol 2: Resolution of Racemic 2-Aminocyclohexanol via Mandelic Acid

A highly efficient protocol for isolating enantiopure ligands for asymmetric catalysis[10].

Methodology & Causality:

  • Salt Formation: React racemic 2-aminocyclohexanol with (R)-mandelic acid in an ethanol/water solvent system. Causality: The chiral acid forms two diastereomeric salts with the racemic amine. The structural differences between these diastereomers result in distinct lattice energies and solubilities.

  • Fractional Crystallization: Cool the mixture systematically to precipitate the less soluble diastereomeric salt. Causality: Controlled cooling prevents co-precipitation, ensuring high optical purity of the solid phase.

  • Free Basing: Treat the isolated salt with aqueous NaOH. Causality: The strong base disrupts the ionic bond, liberating the enantiopure free amine while forming water-soluble sodium mandelate.

  • Extraction: Extract the aqueous layer with dichloromethane to isolate the free amine.

  • Self-Validation System: The optical purity of the isolated amine is validated using chiral HPLC (e.g., Chiralcel OD-H column). The protocol is self-validating when the specific rotation matches literature values (>99% ee) and the aqueous layer yields >95% recovery of mandelic acid upon acidification, confirming stoichiometric efficiency.

References

  • Trans-4-Amino Cyclohexanol (4-TAC) - Scimplify. 3

  • 4-aminocyclohexanol novel analgesic series discovery - Smolecule. 4

  • Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry - Benchchem. 6

  • An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol - Benchchem. 1

  • Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Selective Scaffold - PMC. 5

  • Trans-2-Aminocyclohexanols as pH-triggered molecular switches - Semantic Scholar. 2

  • Design, Synthesis, and Anti-bacterial Activity of Novel Deoxycholic Acid- Amino Alcohol Conjugates - PubMed. 8

  • Aminocyclohexanol derivatives having an expectorant activity - Google Patents.7

  • Resolution of 2-Aminocyclohexanol Derivatives and Applications - Thieme Connect. 9

  • Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed. 10

Sources

Exploratory

Spectroscopic data of trans-3-Methylamino-cyclohexanol

An In-depth Technical Guide to the Spectroscopic Data of trans-3-Methylamino-cyclohexanol Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction trans-3-Methylamino-cyclohexanol is a bifun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of trans-3-Methylamino-cyclohexanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Methylamino-cyclohexanol is a bifunctional cyclic amino alcohol. Its structural backbone, the cyclohexane ring, is a common motif in a vast array of natural products and pharmaceutical agents. The presence of both a hydroxyl and a secondary amino group offers multiple points for hydrogen bonding and further chemical modification, making it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is the bedrock of any chemical research, and for a molecule like this, a multi-technique spectroscopic approach is indispensable.

This guide provides a detailed, predictive analysis of the key spectroscopic data points for trans-3-Methylamino-cyclohexanol. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of spectroscopy and data from closely related analogs to construct a reliable interpretative framework. The focus is not merely on the data itself, but on the causal relationships between the molecule's structure, its stereochemistry, and the resulting spectroscopic signatures.

Molecular Structure and Stereochemical Considerations

The structure of trans-3-Methylamino-cyclohexanol features a cyclohexane ring substituted with a hydroxyl group (-OH) at position C1 and a methylamino group (-NHCH₃) at position C3. The trans designation indicates that these two substituents are on opposite sides of the ring's plane.

In its most stable state, the cyclohexane ring adopts a chair conformation. For the trans-1,3-disubstituted pattern, the lowest energy conformation will have both the hydroxyl and the methylamino groups in equatorial positions to minimize steric strain. This stereochemical arrangement is paramount as it dictates the spatial relationships between protons, which in turn governs the coupling constants observed in ¹H NMR spectroscopy.

Experimental_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Tune Tune & Shim Spectrometer->Tune Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Tune->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC) Acquire1D->Acquire2D Process Fourier Transform & Phasing Acquire2D->Process Integrate Peak Picking & Integration Process->Integrate Assign Assign Signals & Determine Couplings Integrate->Assign Structure Structure Elucidation Assign->Structure

Caption: Standard workflow for NMR-based structure elucidation.

Predicted Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry (a plane of symmetry passing through C1, C4, O, and N if the N-methyl group is ignored, but rotation is rapid), we expect to see 7 distinct carbon signals. The carbons attached directly to the electronegative oxygen (C1) and nitrogen (C3) will be the most downfield shifted among the sp³ carbons. Data from trans-3-methylcyclohexanol serves as an excellent baseline for predicting the shifts of the ring carbons. [1][2] Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C 1 (-CHOH) ~70 - 75
C 3 (-CHNH) ~58 - 63
C 7 (-NCH₃) ~30 - 35
C 2, C 4 ~35 - 45

| C 5, C 6 | ~20 - 30 |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of trans-3-Methylamino-cyclohexanol is expected to be dominated by absorptions from the O-H and N-H bonds in the high-frequency region, and C-O and C-N bonds in the fingerprint region. [3][4]

  • O-H Stretch: A strong and broad absorption centered around 3300-3400 cm⁻¹, characteristic of a hydrogen-bonded alcohol. [5][6]* N-H Stretch: A weaker, sharper peak is expected in the same region (3300-3500 cm⁻¹) for the secondary amine. [5][7]Often, this may appear as a shoulder on the much broader O-H band.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the cyclohexane and methyl groups.

  • C-O Stretch: A strong absorption in the fingerprint region, around 1050-1100 cm⁻¹, is characteristic of a secondary alcohol. [3]* C-N Stretch: A medium to weak absorption between 1250–1020 cm⁻¹ corresponds to the aliphatic amine C-N stretch. [7] Table 3: Predicted IR Absorption Frequencies

    Functional Group Bond Predicted Absorption (cm⁻¹) Intensity
    Alcohol O-H stretch 3200 - 3500 Strong, Broad
    Secondary Amine N-H stretch 3300 - 3500 Weak-Medium, Sharp
    Alkane C-H stretch 2850 - 2960 Strong
    Alcohol C-O stretch 1050 - 1100 Strong

    | Amine | C-N stretch | 1020 - 1250 | Weak-Medium |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure. The molecular formula is C₇H₁₅NO, giving a molecular weight of 129.20 g/mol . In electron ionization (EI) MS, the molecular ion peak (M⁺) at m/z = 129 is expected. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

The fragmentation will be driven by the stable carbocations that can be formed. Key fragmentation pathways for amino alcohols include: [8][9]* Alpha-Cleavage: The most characteristic fragmentation for amines involves cleavage of the C-C bond adjacent (alpha) to the nitrogen. Loss of the largest alkyl group is preferred. [9][10]For this molecule, cleavage between C3-C2 or C3-C4 would lead to a resonance-stabilized iminium ion.

  • Loss of Water: Dehydration to lose H₂O (18 Da) from the molecular ion is a common pathway for alcohols, leading to a peak at m/z = 111 (M-18).

  • Ring Cleavage: Fragmentation of the cyclohexane ring can lead to a complex series of peaks in the lower mass range. [11] Table 4: Predicted Major Fragment Ions in EI-MS

    m/z Predicted Fragment Notes
    129 [C₇H₁₅NO]⁺ Molecular Ion (M⁺)
    114 [M - CH₃]⁺ Loss of a methyl group
    111 [M - H₂O]⁺ Loss of water
    84 [C₅H₁₀N]⁺ Alpha-cleavage at C4-C5 and loss of C₂H₅ radical

    | 58 | [C₃H₈N]⁺ | Alpha-cleavage at C2-C3 and loss of C₄H₇O radical |

fragmentation M Molecular Ion [C₇H₁₅NO]⁺˙ m/z = 129 frag1 [M - H₂O]⁺˙ m/z = 111 M->frag1 - H₂O frag2 [C₃H₈N]⁺ m/z = 58 M->frag2 α-cleavage frag3 [M - CH₃]⁺ m/z = 114 M->frag3 - •CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the acquisition of spectroscopic data for novel compounds like trans-3-Methylamino-cyclohexanol.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the sample into the NMR spectrometer (≥400 MHz recommended for good signal dispersion).

  • Tuning and Shimming: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • 2D NMR (optional but recommended): Perform COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) experiments for unambiguous signal assignment.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale to the residual solvent peak.

B. Infrared (IR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) is the most common and convenient method.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

C. Mass Spectrometry (MS)

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is suitable for a volatile compound of this size. Alternatively, Electrospray Ionization (ESI) from a direct infusion can be used.

  • Sample Preparation (for GC-MS): Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane).

  • Acquisition (GC-MS): Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Acquisition (ESI): Infuse the sample solution directly into the ESI source. This is a softer ionization technique and is more likely to show the protonated molecular ion [M+H]⁺ at m/z = 130.

Conclusion

The structural confirmation of trans-3-Methylamino-cyclohexanol relies on a synergistic interpretation of multiple spectroscopic techniques. ¹H NMR, with its characteristic chemical shifts and coupling constants, is essential for confirming the trans-diequatorial stereochemistry. ¹³C NMR validates the carbon framework, while IR spectroscopy confirms the presence of the key hydroxyl and secondary amine functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This comprehensive, predictive guide serves as a robust framework for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Online] Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Online] Available at: [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Online] Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Online] Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Online] Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Online] Available at: [Link]

  • PubMed. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Online] Available at: [Link]

  • ResearchGate. EI Mass spectrum of the TMS derivative of cyclohexanol (3). [Online] Available at: [Link]

  • NIST WebBook. trans-3-Methylcyclohexanol IR Spectrum. [Online] Available at: [Link]

  • NIST WebBook. trans-3-Methylcyclohexanol Mass Spectrum. [Online] Available at: [Link]

  • SpectraBase. trans-3-Methylcyclohexanol 13C NMR. [Online] Available at: [Link]

  • PubMed. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. [Online] Available at: [Link]

  • Chemistry Stack Exchange. NMR spectrum of cyclohexanol - hints on integration. [Online] Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

  • Journal of the American Chemical Society. Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. [Online] Available at: [Link]

  • PubChem. trans-3-Methylcyclohexanol. [Online] Available at: [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. [Online] Available at: [Link]

  • Chemical Synthesis Database. 3-methylamino-cyclohexan-1-ol. [Online] Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online] Available at: [Link]

  • Google Patents. Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol.
  • PMC. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. [Online] Available at: [Link]

  • ResearchGate. 1 T 1D 1H NMR spectra of cyclohexanol. [Online] Available at: [Link]

  • ResearchGate. 1H-NMR spectrum of cyclohexanol separated from the product. [Online] Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted). [Online] Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Online] Available at: [Link]

  • NIST WebBook. Cyclohexanol, 3-methyl-. [Online] Available at: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Online] Available at: [Link]

  • NIST WebBook. trans-3-Methylcyclohexanol. [Online] Available at: [Link]

  • NMPPDB. trans-3-Methylcyclohexanol. [Online] Available at: [Link]

  • Vaia. How many 13C NMR absorptions would.... [Online] Available at: [Link]

  • PubChem. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. [Online] Available at: [Link]

  • Cuesta College. Infrared Spectroscopy. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of trans-3-Methylamino-cyclohexanol from β-enaminoketones

Application Note & Protocol Diastereoselective Synthesis of trans-3-Methylamino-cyclohexanol via Reduction of a β-Enaminoketone Intermediate Abstract: This document provides a comprehensive guide for the synthesis of tra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Diastereoselective Synthesis of trans-3-Methylamino-cyclohexanol via Reduction of a β-Enaminoketone Intermediate

Abstract: This document provides a comprehensive guide for the synthesis of trans-3-Methylamino-cyclohexanol, a valuable chiral building block in pharmaceutical development.[1] The described methodology begins with the preparation of a 3-(methylamino)cyclohex-2-en-1-one intermediate from a 1,3-cyclohexanedione precursor. Subsequently, a diastereoselective reduction of the β-enaminoketone is performed to yield the target 1,3-amino alcohol.[2] This guide offers detailed, step-by-step protocols, mechanistic insights into the stereochemical control of the reduction, and expert commentary on critical experimental parameters.

Strategic Overview & Significance

The 1,3-amino alcohol motif is a cornerstone in a multitude of biologically active molecules, including potent drugs and HIV-protease inhibitors.[2][3] Specifically, 3-aminocyclohexanol derivatives serve as versatile scaffolds in medicinal chemistry.[1][4] The synthesis strategy detailed herein leverages the robust chemistry of β-enaminoketones, which are readily prepared from common starting materials.[2][5] The key transformation is the stereoselective reduction of the enaminoketone functionality to establish the desired trans relationship between the amino and hydroxyl groups on the cyclohexyl ring.[6]

The overall synthetic workflow is depicted below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Stereoselective Reduction A 1,3-Cyclohexanedione B 3-(Methylamino)cyclohex-2-en-1-one (β-Enaminoketone) A->B Methylamine, Toluene, Reflux C cis/trans Mixture of 3-Methylamino-cyclohexanol B->C Na, THF/Isopropanol D trans-3-Methylamino-cyclohexanol C->D Chromatographic Separation

Figure 1: Overall workflow for the synthesis of trans-3-Methylamino-cyclohexanol.

Part A: Synthesis of β-Enaminoketone Precursor

Expertise & Experience: The initial step involves a condensation reaction between a 1,3-dicarbonyl compound and a primary amine to form the β-enaminoketone.[7] This reaction is typically driven to completion by the azeotropic removal of water using a Dean-Stark apparatus, which is critical for maximizing the yield. The choice of a non-polar solvent like toluene facilitates this process. The resulting enaminone system is a conjugated molecule, which is key to its reactivity in the subsequent reduction step.[5]

Protocol A: Synthesis of 3-(Methylamino)cyclohex-2-en-1-one
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Charging: To the flask, add 1,3-cyclohexanedione (1.0 eq), toluene (approx. 0.5 M solution), and methylamine (1.1 eq, typically as a solution in THF or water).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is generally complete within 4-6 hours once water ceases to collect.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can often be used directly in the next step. If purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography can be employed.

Part B: Diastereoselective Reduction & Purification

Expertise & Experience: The reduction of the β-enaminoketone to the 1,3-amino alcohol is the critical stereochemistry-defining step. We detail a dissolving metal reduction using sodium in a THF/isopropanol mixture, a method proven effective for this class of compounds.[2][6] This method typically yields a mixture of cis and trans diastereomers.

Trustworthiness & Mechanistic Insight: The stereochemical outcome is dictated by the reduction of the carbonyl group. The reaction likely proceeds through initial reduction of the enamine double bond, followed by reduction of the resulting ketone. The approach of the hydride (or electron in this case) to the carbonyl carbon determines the final stereochemistry of the alcohol.[8] Attack from the axial face leads to the equatorial alcohol, while equatorial attack yields the axial alcohol. The trans isomer, with both large substituents in the equatorial position, is generally the thermodynamically more stable product.[9] The ratio of cis to trans isomers can be influenced by the choice of reducing agent and reaction conditions.[10] While this protocol provides a reliable route to a mixture, the isomers are separable by standard column chromatography.[2]

G cluster_mech Plausible Reduction Pathway & Stereoselectivity cluster_attack Hydride Attack cluster_product Products start β-Enaminoketone inter1 Ketone Intermediate (after C=C reduction) start->inter1 [H] axial Axial Attack inter1->axial Path A equatorial Equatorial Attack inter1->equatorial Path B trans trans-Product (Equatorial OH) Thermodynamically Favored axial->trans cis cis-Product (Axial OH) equatorial->cis

Figure 2: Simplified mechanism illustrating the origin of diastereoselectivity in the ketone reduction step.

Protocol B: Reduction of 3-(Methylamino)cyclohex-2-en-1-one

SAFETY PRECAUTION: This procedure uses sodium metal, which is highly reactive with water and alcohols. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Reagent Charging:

    • In the flask, dissolve the crude 3-(methylamino)cyclohex-2-en-1-one (1.0 eq) from Protocol A in anhydrous THF.

    • In the dropping funnel, prepare a solution of anhydrous isopropanol in anhydrous THF (typically a 1:1 mixture).

  • Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (approx. 4-5 eq) to the stirred solution of the enaminoketone in THF at room temperature.

  • Isopropanol Addition: Begin a slow, dropwise addition of the isopropanol/THF solution from the dropping funnel. The reaction is exothermic; maintain the temperature with a water bath if necessary. The reaction progress is indicated by the consumption of the sodium metal and a color change.

  • Reaction Completion: Continue stirring at room temperature until all the sodium has reacted (typically 3-5 hours).

  • Quenching: Carefully and slowly quench the reaction by adding excess isopropanol, followed by the dropwise addition of water to destroy any residual sodium.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove most of the THF and isopropanol.

    • Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

  • Purification:

    • Separate the cis and trans diastereomers using silica gel column chromatography. The choice of eluent will depend on the specific substrate, but a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine is a good starting point.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure trans isomer.

    • Characterize the final product using NMR spectroscopy to confirm the trans stereochemistry.[6]

Data Summary

The following table summarizes the expected outcomes for the synthesis, based on analogous procedures reported in the literature.[2][6]

StepStarting MaterialKey ReagentsConditionsProductExpected YieldDiastereomeric Ratio (cis:trans)
A 1,3-CyclohexanedioneMethylamine, TolueneReflux, Dean-Stark3-(Methylamino)cyclohex-2-en-1-one80-90%N/A
B 3-(Methylamino)cyclohex-2-en-1-oneSodium, THF, IsopropanolRoom Temperature3-Methylamino-cyclohexanol70-80% (combined)Variable, often near 1:1 to 9:1

References

  • Basava, V., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]

  • ResearchGate (2025). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]

  • Gazzola, S., et al. (2005). Studies on the reduction of beta-enamino ketones. ResearchGate. [Link]

  • ResearchGate (2025). (PDF) Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. ResearchGate. [Link]

  • Hollmann, F., et al. (2014). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 111(24), 8774-8779. [Link]

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]

  • Basava, V., et al. (2011). Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones. PubMed. [Link]

  • Kariv, E., et al. (1971). Stereoselective electrochemical reduction of cyclic ketones. Journal of the Chemical Society D: Chemical Communications, (10), 585. [Link]

  • Cardillo, G., et al. (1997). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry, 62(1), 154-158. [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141. [Link]

  • Wikipedia. Enantioselective reduction of ketones. Wikipedia. [Link]

  • Zhang, X., et al. (2020). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis, 10(15), 8448-8454. [Link]

  • Amoozadeh, A. (1998). 3-Aminocyclohexanols. Library and Archives Canada. [Link]

  • Bartók, M. (2005). Heterogeneous Catalytic Enantioselective Hydrogenation of Activated Ketones. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Catalytic Hydrogenation. ACS Green Chemistry Institute. [Link]

  • Bullock, R. M. (Ed.). (2011). Catalysis without Precious Metals. John Wiley & Sons.
  • Abonia, R., et al. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. Journal of the Brazilian Chemical Society, 24(8), 1336-1346. [Link]

  • Professor Dave Explains. (2025). Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. [Link]

  • ResearchGate. (2012). Table 6. Synthesis of β-enamino ketones and esters from enamination of... ResearchGate. [Link]

Sources

Application

The Strategic deployment of trans-3-Methylaminocyclohexanol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Abstract The trans-3-methylaminocyclohexanol scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its inherent three-dimensionality and its capacity to engender favorable pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The trans-3-methylaminocyclohexanol scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its inherent three-dimensionality and its capacity to engender favorable pharmacological properties in a diverse array of therapeutic agents. This comprehensive guide provides an in-depth exploration of the synthesis, derivatization, and strategic application of this versatile building block in contemporary drug discovery. We will dissect the critical role of its stereochemistry in molecular recognition and present detailed, field-tested protocols for its incorporation into novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of trans-3-methylaminocyclohexanol in the design of next-generation therapeutics.

Introduction: The Significance of the Cyclohexane Scaffold in Drug Design

The cyclohexane ring is a cornerstone of medicinal chemistry, offering a rigid, well-defined three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. The introduction of substituents, such as the amino and hydroxyl groups in trans-3-methylaminocyclohexanol, provides key points for molecular recognition and allows for the fine-tuning of physicochemical properties. The trans configuration of the amino and hydroxyl groups is particularly noteworthy, as it establishes a specific spatial relationship that can be crucial for binding to enzyme active sites or receptors.

One prominent example of a related scaffold in a marketed drug is the cyclohexanol ring in Tramadol, a centrally acting analgesic. The stereochemistry of the substituents on the cyclohexane ring of Tramadol is critical for its analgesic activity, underscoring the importance of precise stereochemical control in the design of drugs containing this motif.[1][2]

Synthesis of trans-3-Methylaminocyclohexanol: A Reliable Protocol

The stereoselective synthesis of trans-3-methylaminocyclohexanol is a key step in its utilization as a medicinal chemistry building block. A common and effective method involves the reduction of a β-enaminoketone precursor. The following protocol provides a detailed procedure for this transformation.

Protocol 1: Synthesis of trans-3-Methylaminocyclohexanol via Reduction of a β-Enaminoketone

Materials:

  • 3-Methylcyclohexanone

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the β-Enaminoketone

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-methylcyclohexanone (1 equivalent), methylamine (1.1 equivalents), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator to yield the crude β-enaminoketone.

Step 2: Reduction of the β-Enaminoketone

  • Dissolve the crude β-enaminoketone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure trans-3-methylaminocyclohexanol. The separation of cis and trans isomers is crucial as they can exhibit different biological activities.[3]

Flowchart of the Synthesis:

Synthesis_Workflow cluster_step1 Step 1: Enaminoketone Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification A 3-Methylcyclohexanone + Methylamine B Reflux in Toluene (Dean-Stark) A->B C β-Enaminoketone B->C D Dissolve in Methanol C->D E Add NaBH₄ at 0°C D->E F cis/trans Mixture E->F G Column Chromatography F->G H trans-3-Methylamino-cyclohexanol G->H

Caption: Synthetic workflow for trans-3-Methylaminocyclohexanol.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

The trans-3-methylaminocyclohexanol scaffold is a valuable component in the design of molecules targeting a range of diseases. Its rigid structure and the specific orientation of its functional groups allow for precise interactions with biological macromolecules.

Antimicrobial Agents

Derivatives of the related trans-3-methylcyclohexanamine have been investigated for their antibacterial activity.[4] By acylating the amino group of trans-3-methylaminocyclohexanol with various substituted benzoic acids, a library of compounds can be generated for screening against clinically relevant bacterial strains.

Hypothetical Screening Data for N-Acyl Derivatives:

Compound IDR-Group (on Acyl Moiety)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
TMAC-1 -H (Benzoyl)3264
TMAC-2 4-Cl1632
TMAC-3 4-NO₂816
TMAC-4 4-OCH₃64>128
TMAC-5 3,4-diCl48

This data is hypothetical and for illustrative purposes only.

The hypothetical data suggests that electron-withdrawing groups on the aromatic ring enhance antibacterial activity, with the 3,4-dichloro substituted analog showing the most potent activity. This provides a clear direction for further optimization of this chemical series.

Anticancer Agents

The cyclohexane scaffold is present in metabolites of some anticancer drugs, suggesting its potential in oncology.[4] The hydroxyl group of trans-3-methylaminocyclohexanol can be derivatized to form ethers or esters, while the amino group can be converted to amides or sulfonamides, creating a diverse set of compounds for anticancer screening.

General Workflow for Derivatization and Screening:

Anticancer_Screening A trans-3-Methylamino-cyclohexanol B Derivatization (Acylation, Sulfonylation, Etherification) A->B C Compound Library B->C D In vitro Anticancer Screening (e.g., MTT Assay) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G

Caption: Workflow for anticancer drug discovery.

Neurological Disorders

The rigid cyclohexane core is also found in molecules targeting the central nervous system. For instance, derivatives of a related monoterpenoid containing a substituted cyclohexene diol have shown promise as antiparkinsonian agents.[5] The ability of the trans-3-methylaminocyclohexanol scaffold to present functional groups in a defined three-dimensional space makes it an attractive starting point for the design of novel ligands for neurological targets.

Structure-Activity Relationship (SAR) Insights

The derivatization of trans-3-methylaminocyclohexanol allows for a systematic exploration of the structure-activity landscape. Key considerations for SAR studies include:

  • Stereochemistry: The trans relationship between the amino and hydroxyl groups is often crucial for activity. It is advisable to synthesize and test the corresponding cis isomer to confirm the importance of this stereochemical arrangement.

  • Nature of the N-substituent: The size, electronics, and hydrogen bonding capacity of the group attached to the nitrogen atom can significantly impact biological activity.

  • Derivatization of the O-substituent: The hydroxyl group can be used as a handle for introducing further diversity and modulating physicochemical properties such as lipophilicity and metabolic stability.

Conclusion and Future Perspectives

trans-3-Methylaminocyclohexanol is a powerful and versatile building block for medicinal chemists. Its well-defined stereochemistry and the presence of two readily derivatizable functional groups provide a solid foundation for the design of novel therapeutic agents across a wide range of disease areas. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this scaffold and its incorporation into more complex molecular architectures, including macrocycles and spirocycles, to explore new regions of chemical space. The continued application of this privileged scaffold promises to yield new and improved medicines for the benefit of patients worldwide.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.).
  • A Comparative Analysis of the Biological Activity of Novel trans-3-Methylcyclohexanamine Derivatives - Benchchem. (n.d.).
  • Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride - Justia Patents. (n.d.).
  • Antiparkinsonian activity of some 9-N-, O-, S- and C-derivatives of 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol | Request PDF - ResearchGate. (n.d.).
  • Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents. (n.d.).

Sources

Method

Application Note: A Detailed Guide to the Characterization of Cyclohexanol Derivatives using NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for the unambiguous structural elucidation of organic molecules. For researchers and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for the unambiguous structural elucidation of organic molecules. For researchers and professionals in drug development and chemical synthesis, mastering NMR interpretation is critical. This guide provides an in-depth exploration of the application of NMR spectroscopy for the comprehensive characterization of cyclohexanol derivatives. We will move beyond a simple recitation of techniques to explain the underlying principles and causal relationships that govern spectral features. This document provides field-proven protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, data interpretation strategies, and troubleshooting advice, designed to empower researchers to confidently determine the constitution, configuration, and conformation of cyclohexanol-based compounds.

The Foundational Role of NMR in Cyclohexanol Chemistry

Cyclohexanol and its derivatives are ubiquitous structural motifs in medicinal chemistry, natural products, and materials science. The stereochemical and conformational arrangement of substituents on the cyclohexane ring profoundly influences their biological activity and physical properties. Therefore, precise and detailed structural characterization is not merely a procedural step but a cornerstone of rational design and development.

NMR spectroscopy provides a multi-faceted view of molecular structure by probing the magnetic properties of atomic nuclei within a magnetic field. Key structural information, including the carbon skeleton, the location and nature of functional groups, and the three-dimensional arrangement of atoms, can be derived from a suite of NMR experiments. Unlike other analytical methods, NMR allows for a non-destructive analysis of the molecule in solution, providing insights into its dynamic nature.[1]

Core Principles: Decoding the Spectra of Cyclohexanol Derivatives

A comprehensive understanding of the NMR spectrum of a cyclohexanol derivative relies on the interpretation of chemical shifts, spin-spin coupling constants, and signal integration.

Chemical Shift (δ): The Electronic Environment

The chemical shift of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups, such as the hydroxyl group in cyclohexanol, decrease the electron density around nearby nuclei, "deshielding" them from the external magnetic field and causing their signals to appear at a higher frequency (further downfield).

  • Proton (¹H) NMR:

    • H-1 (Methine Proton): The proton on the carbon bearing the hydroxyl group (C-1) is the most deshielded proton on the ring, typically resonating between 3.5 and 4.0 ppm.[2][3] Its exact position is sensitive to whether it is in an axial or equatorial position.

    • Ring Protons: The remaining methylene protons on the cyclohexane ring produce a complex series of overlapping signals, usually found in the upfield region between 1.0 and 2.0 ppm.[2][4]

    • Axial vs. Equatorial Protons: In a chair conformation, equatorial protons generally resonate at a slightly higher chemical shift (downfield) than their geminal axial counterparts due to anisotropic effects within the ring.[5][6]

    • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It can appear anywhere from ~1 to 5 ppm and is often a broad singlet due to chemical exchange.

  • Carbon (¹³C) NMR:

    • C-1 (Carbinol Carbon): The carbon directly attached to the hydroxyl group is significantly deshielded and typically appears in the range of 65-75 ppm.[7][8][9]

    • Other Ring Carbons: The other carbons of the cyclohexane ring resonate in the upfield region, generally between 20 and 40 ppm.[8][10] The specific chemical shifts are influenced by the stereochemical relationship of substituents.[10]

Spin-Spin Coupling (J-Coupling): Connectivity and Stereochemistry

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the intervening bonding electrons, resulting in the splitting of NMR signals into multiplets (e.g., doublets, triplets).[11] The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength and provides critical information about dihedral angles.

The relationship between the three-bond coupling constant (³JHH) and the dihedral angle (Φ) is described by the Karplus equation .[12] This relationship is fundamental for determining the relative stereochemistry of substituents on a cyclohexane ring.

  • Large Coupling (³J_ax-ax ≈ 8-13 Hz): A large coupling constant is observed between two vicinal protons that are both in axial positions (dihedral angle ≈ 180°).

  • Small Coupling (³J_ax-eq and ³J_eq-eq ≈ 2-5 Hz): Small coupling constants are observed when one or both of the vicinal protons are in equatorial positions (dihedral angles ≈ 60°).

By analyzing the splitting pattern of the H-1 signal, one can deduce the orientation of the hydroxyl group. For example, if the H-1 proton is axial, it will have large couplings to the two adjacent axial protons, resulting in a "triplet of triplets" or a broad multiplet with a large width at half-height. If the H-1 proton is equatorial, it will only have small couplings to its neighbors, resulting in a much narrower multiplet.[12]

Experimental Protocols: From Sample to Spectrum

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Protocol: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for solution-state NMR analysis.[13][14]

  • Select an Appropriate NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Scratches or imperfections can degrade spectral quality.

  • Determine Analyte Quantity:

    • For ¹H NMR , weigh 5-25 mg of the purified cyclohexanol derivative.[14][15]

    • For ¹³C NMR and 2D NMR , a higher concentration is required, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.[14][15]

  • Choose a Deuterated Solvent: Dissolve the sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; DMSO-d₆).[14] CDCl₃ is the most common solvent for non-polar to moderately polar organic compounds.[13] The deuterium atoms are not observed in ¹H NMR and are used by the spectrometer for field-frequency locking.

  • Ensure Complete Dissolution: Vortex the sample gently until the solid is completely dissolved. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube. Solids will severely degrade the spectral resolution.[14]

  • Add Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as Tetramethylsilane (TMS), directly to the solvent or sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[13]

  • Cap and Label: Cap the NMR tube and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

Protocol: Acquiring 1D NMR Spectra (¹H & ¹³C)
  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.

  • ¹H Spectrum Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).

    • Acquire the Free Induction Decay (FID).

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30). This removes ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[16]

    • Set the spectral width (e.g., 0 to 220 ppm).

    • Set a sufficient number of scans (e.g., 128 to 1024 or more, depending on concentration) due to the low natural abundance of ¹³C.

    • Acquire the FID.

Protocol: Acquiring Key 2D NMR Spectra

2D NMR experiments are essential for unambiguously assigning signals and elucidating complex structures.[5][6]

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-coupled to each other, revealing ¹H-¹H connectivities.[17][18]

    • Setup: Load a standard COSY experiment (e.g., cosygpqf).

    • Acquisition: The experiment time depends on the number of increments in the indirect dimension (F1) and the number of scans. A standard COSY can be completed in 15-30 minutes.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[19][20][21]

    • Setup: Load a standard edited HSQC experiment (e.g., hsqcedetgpsisp2.2). This will show CH/CH₃ and CH₂ signals with opposite phases, aiding in identification.

    • Acquisition: HSQC is a sensitive experiment and can often be run in under an hour for a concentrated sample.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and identifying quaternary carbons.[19][20][21]

    • Setup: Load a standard HMBC experiment (e.g., hmbcgplpndqf). The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 7-8 Hz.[20]

    • Acquisition: HMBC is less sensitive than HSQC and may require several hours to acquire, depending on the sample concentration.

A Systematic Approach to Data Interpretation

The power of NMR lies in the synergistic use of multiple experiments to build a complete structural picture.

Data Processing Workflow
  • Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).[22]

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.[22]

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) or the residual solvent peak to its known chemical shift value.[22][23]

  • Peak Picking & Integration (¹H): Identify the chemical shifts of all peaks and integrate their areas to determine the relative number of protons each signal represents.[22]

Structural Elucidation Workflow

The following diagram and steps illustrate a logical workflow for deducing the structure of an unknown cyclohexanol derivative from the processed NMR data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structure Determination H_NMR ¹H NMR: - Identify spin systems - Measure coupling constants (J) - Integrate signals HSQC HSQC: Link protons to directly attached carbons (¹JCH) H_NMR->HSQC COSY COSY: Connect coupled protons within a spin system (³JHH) H_NMR->COSY C_NMR ¹³C NMR: - Count unique carbons - Identify C=O, C-O, etc. C_NMR->HSQC HMBC HMBC: Connect fragments and identify quaternary carbons (²⁻³JCH) HSQC->HMBC Fragments Assemble Fragments COSY->Fragments HMBC->Fragments Stereochem Determine Stereochemistry (using J-couplings & NOE) Fragments->Stereochem Structure Final Structure Stereochem->Structure

Caption: Workflow for NMR-based structure elucidation.

  • Analyze ¹H NMR: Identify the number of distinct proton signals, their chemical shifts, splitting patterns, and integrations. The region from 3.5-4.0 ppm is key for the H-1 proton.

  • Analyze ¹³C NMR: Determine the number of unique carbon atoms in the molecule. The signal around 70 ppm confirms the presence of the C-OH group.

  • Use HSQC: Correlate every proton with its directly attached carbon. This definitively links the ¹H and ¹³C data.

  • Use COSY: Trace the proton-proton coupling networks. For a simple cyclohexanol, you should be able to "walk" around the ring from one proton to its neighbor.

  • Use HMBC: Connect the molecular fragments. For example, an HMBC correlation from a methyl group's protons to a ring carbon can establish its point of attachment. Correlations to quaternary carbons are particularly informative.

  • Determine Stereochemistry: Carefully measure the coupling constants from the high-resolution ¹H spectrum, especially for the H-1 proton. Large J-values indicate axial-axial relationships, which define the relative stereochemistry of the substituents.[12][16]

Data Presentation: Typical Chemical Shift Ranges

The following table summarizes typical chemical shift values for unsubstituted cyclohexanol in CDCl₃. These values serve as a baseline for interpreting the spectra of more complex derivatives.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
1~3.6 (multiplet)~70.2H-1 (axial) is slightly upfield of H-1 (equatorial).
2, 6 (Axial)~1.2~35.4Axial protons are shielded relative to equatorial protons.
2, 6 (Equatorial)~1.9~35.4
3, 5 (Axial)~1.3~24.2
3, 5 (Equatorial)~1.7~24.2
4 (Axial)~1.2~25.6
4 (Equatorial)~1.5~25.6
-OHVariable (e.g., ~1.6)-Broad signal, position is concentration and solvent dependent.

Data compiled from various sources, including SDBS and ChemicalBook.[2][8]

Troubleshooting Common Issues

  • Broad Peaks: Can be caused by paramagnetic impurities (e.g., metal ions), high sample concentration leading to viscosity, or chemical exchange.[14] Ensure glassware is clean and consider using a more dilute sample.

  • Poor Shimming: Results in broad and distorted peak shapes. Always re-shim for each new sample.

  • Overlapping Signals: The methylene region of cyclohexanols is often crowded.[5] Acquiring data on a higher-field spectrometer will increase signal dispersion. 2D NMR techniques like HSQC and COSY are essential for resolving these overlaps.

  • Solvent Peaks: Residual non-deuterated solvent can give rise to large signals. Identify these using reference tables and exclude them from analysis.[23] The water peak is also common and its position varies with the solvent.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, offers a powerful and comprehensive toolkit for the structural characterization of cyclohexanol derivatives. A systematic approach, beginning with careful sample preparation and proceeding through a logical sequence of experiments and data interpretation, allows for the confident determination of molecular connectivity and stereochemistry. By understanding the fundamental principles of chemical shift and J-coupling in the context of the cyclohexane ring's conformational behavior, researchers can unlock the detailed structural information encoded within the NMR spectrum, accelerating research and development in chemistry and the life sciences.

References

  • Dallinga, G., & Toneman, L. H. (1969). Carbon-13 chemical shifts and conformations of dimethylcyclohexanols. Recueil des Travaux Chimiques des Pays-Bas, 88(2), 185-192.
  • Parmar, B. B., Abraham, A., Butcher, R. J., & Bedekar, A. (2026). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of cyclohexanol separated from the product. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Cyclohexanol at BMRB (bmse000431). Retrieved from [Link]

  • Homework.Study.com. (n.d.). Draw the H-NMR spectra of both cyclohexanol and cyclohexene. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chandramohan, S., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCE AND HEALTH CARE, 2(2).
  • SpectraBase. (n.d.). Cyclohexanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Singh, K., & Bluemich, B. (2016). Compact NMR Spectroscopy with Shift Reagents.
  • Zabalov, M. V., et al. (2011). Stereochemical Dependence of 3JCH Coupling Constants in 2-Substituted 4-t-Butyl-cyclohexanone and Their Alcohol Derivatives. The Journal of Physical Chemistry A, 115(49), 14539-14545.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Weigert, F. J., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in cycloalkanones. Journal of the American Chemical Society, 92(5), 1347-1350.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • YouTube. (2020, March 18). 4-tert-Butylcyclohexanol - J values. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). V J-Coupling. Retrieved from [Link]

  • Brownstein, R. A. B., & Miller, R. U. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Journal of Chemistry, 41(2), 445-458.
  • CONICET. (2011). Stereochemical Dependence of 3JCH Coupling Constants in 2-Substituted 4-t-Butyl-cyclohexanone and Their Alcohol Derivatives. Retrieved from [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • University of North Texas Chemistry. (n.d.). Instruction for NMR data processing with VNMRJ. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Andersen, et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • Sella, A., & Carpenter, B. K. (2009). Quantitative Analyses of Stereoisomeric 3,4-d2-Cyclohexenes in the Presence of 3,6-d2-Cyclohexenes. The Journal of Organic Chemistry, 74(10), 3943-3945.
  • Scribd. (n.d.). Cyclohexanol Lab Report. Retrieved from [Link]

  • Li, W., et al. (2019). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 24(18), 3298.
  • Bauder, C. (n.d.). A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold. Royal Society of Chemistry. Retrieved from [Link]

  • Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • Scribd. (n.d.). NMR Analysis of 2-Phenyl-1-Cyclohexanol. Retrieved from [Link]

  • Charlton, A. J., et al. (2002). 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios in condensed tannins. Magnetic Resonance in Chemistry, 40(13), S144-S150.

Sources

Application

Diastereoselective Synthesis of Substituted Cyclohexanols: An Application Guide for Researchers

Introduction: The Significance of Stereochemically Defined Cyclohexanols Substituted cyclohexanols are a cornerstone of modern organic chemistry, forming the structural core of numerous pharmaceuticals, natural products,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stereochemically Defined Cyclohexanols

Substituted cyclohexanols are a cornerstone of modern organic chemistry, forming the structural core of numerous pharmaceuticals, natural products, and advanced materials. The specific three-dimensional arrangement of substituents on the cyclohexane ring—its stereochemistry—is paramount, as different diastereomers of the same molecule can exhibit vastly different biological activities and material properties. For instance, the precise orientation of hydroxyl and other functional groups can dictate a drug's binding affinity to its target receptor or influence the polymerization characteristics of a monomer.

This application note provides an in-depth guide to the diastereoselective synthesis of substituted cyclohexanols, moving beyond a mere recitation of protocols to explain the underlying principles that govern stereochemical outcomes. We will explore several robust and widely-used methodologies, offering field-proven insights to help researchers in drug development and chemical synthesis navigate the complexities of stereoselective reactions.

Core Strategies for Diastereoselective Cyclohexanol Synthesis

The controlled synthesis of specific cyclohexanol diastereomers can be broadly approached through several key strategies. The choice of method often depends on the desired substitution pattern, the available starting materials, and the required level of stereochemical purity.

  • Catalytic Hydrogenation of Substituted Phenols and Cyclohexanones: This is a powerful and atom-economical method for accessing cyclohexanols. The diastereoselectivity is highly dependent on the catalyst, solvent, and the steric and electronic nature of the substituents on the aromatic or cyclic precursor.

  • [4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a classic and highly reliable method for forming six-membered rings with excellent stereochemical control.[1] By choosing the appropriate diene and dienophile, one can construct complex, polysubstituted cyclohexene precursors that can then be further functionalized to the desired cyclohexanol.

  • Annulation Reactions (e.g., Michael-Aldol Domino Reactions): Cascade or domino reactions, such as the Michael-Aldol sequence, offer an efficient route to highly functionalized cyclohexanones, which can then be stereoselectively reduced to the corresponding cyclohexanols.[2] These reactions often proceed with high diastereoselectivity, controlled by the reaction conditions and catalysts.

In-Depth Focus: Catalytic Hydrogenation of Substituted Phenols

The catalytic hydrogenation of readily available phenol derivatives is one of the most direct routes to substituted cyclohexanols. The key challenge lies in controlling the facial selectivity of hydrogen addition to the intermediate cyclohexanone or enol species, which ultimately determines the cis/trans relationship between the hydroxyl group and other ring substituents.

Mechanistic Considerations and Causality of Diastereoselection

The mechanism for the heterogeneous hydrogenation of phenols is generally understood to proceed through partially hydrogenated intermediates, including cyclohexenols and the corresponding cyclohexanones via keto-enol tautomerism.[3] The final diastereomeric ratio of the cyclohexanol product is determined by the direction of hydrogen attack on the intermediate cyclohexanone.

  • Catalyst Influence: The choice of metal catalyst is a critical factor. For example, palladium-based catalysts often favor the formation of the thermodynamically more stable trans-isomer.[3] Conversely, rhodium-based catalysts can steer the reaction towards the kinetically favored cis-isomer.[3] This "switchability" provides a powerful tool for accessing either diastereomer from the same starting material.[3]

  • Substituent Effects: The position and nature of substituents on the phenol ring influence the approach of the substrate to the catalyst surface. Bulky substituents can sterically hinder one face of the ring, directing hydrogen addition to the less hindered face.

The following diagram illustrates the general workflow for catalyst screening and optimization in the hydrogenation of a substituted phenol.

Caption: Catalyst-controlled diastereoselectivity in phenol hydrogenation.

Data Presentation: Diastereoselectivity in Phenol Hydrogenation

The following table summarizes representative results for the hydrogenation of various substituted phenols, highlighting the influence of the catalyst on the diastereomeric ratio (d.r.).

EntrySubstrateCatalystSolventH₂ Pressure (bar)Yield (%)d.r. (cis:trans)Reference
1p-cresol[Rh(COD)Cl]₂iPrOH5095>95:5[3]
2p-tert-butylphenol[Rh(COD)Cl]₂iPrOH5098>95:5[3]
3m-tert-butylphenol[Rh(COD)Cl]₂iPrOH508566:34[3]
4m-tert-butylphenol5 wt% Pd/Al₂O₃iPrOH20919:91[3]
5o-cresol5 wt% Pd/Al₂O₃iPrOH208545:55[3]
6o-cresol[Rh(COD)Cl]₂iPrOH5092>95:5[3]

Protocol 1: Rhodium-Catalyzed cis-Selective Hydrogenation of p-tert-butylphenol

This protocol describes a reliable method for the synthesis of cis-4-tert-butylcyclohexanol, a common building block. The use of a rhodium-based catalyst ensures high diastereoselectivity for the cis product.[3]

Materials:

  • p-tert-butylphenol

  • [Rh(COD)Cl]₂ (dichloro(1,5-cyclooctadiene)rhodium(I) dimer)

  • Isopropanol (iPrOH), anhydrous

  • High-pressure autoclave reactor with magnetic stirring

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.

  • Charging the Reactor: In a glovebox or under an inert atmosphere, charge the autoclave vessel with p-tert-butylphenol (e.g., 1.0 mmol), [Rh(COD)Cl]₂ (e.g., 0.02 mmol, 2 mol%), and anhydrous isopropanol (e.g., 5 mL).

  • Sealing and Purging: Seal the autoclave. Purge the reactor with hydrogen gas three times to remove any residual air.

  • Pressurization and Reaction: Pressurize the reactor to 50 bar with hydrogen. Begin stirring and heat the reaction to the desired temperature (e.g., 80 °C). Monitor the reaction progress by checking the pressure drop or by taking aliquots for analysis (if the reactor setup allows). The reaction is typically complete within 24-48 hours.[3]

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Workup: Open the reactor and transfer the reaction mixture to a round-bottom flask. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cis-4-tert-butylcyclohexanol.

  • Characterization: Confirm the structure and determine the diastereomeric ratio of the product using ¹H NMR and/or GC analysis. The cis and trans isomers typically show distinct signals for the proton alpha to the hydroxyl group.

Self-Validation: The success of this protocol is validated by achieving a high yield (>90%) and a high diastereomeric ratio (>95:5 for the cis isomer) as confirmed by NMR or GC analysis. Deviation from these values may indicate issues with catalyst activity, solvent purity, or incomplete reaction.

In-Depth Focus: [4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction provides a powerful and convergent strategy for constructing substituted cyclohexene rings, which are immediate precursors to cyclohexanols.[1][4] The reaction's concerted mechanism ensures a high degree of stereospecificity, where the stereochemistry of the diene and dienophile is directly translated into the product.[5]

Mechanistic Principles of Stereocontrol

The diastereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which states that the transition state leading to the endo product is often kinetically favored.[6] This preference is attributed to secondary orbital interactions between the substituents on the dienophile and the developing π-system of the diene in the transition state.

Diels_Alder Diene Diene (4π electrons) Endo_TS Endo Transition State (Favored - Secondary Orbital Interaction) Diene->Endo_TS Exo_TS Exo Transition State (Disfavored) Diene->Exo_TS Dienophile Dienophile (2π electrons) with EWG Dienophile->Endo_TS Dienophile->Exo_TS Endo_Product Endo Adduct (Kinetic Product) Endo_TS->Endo_Product Lower Energy Barrier Exo_Product Exo Adduct (Thermodynamic Product) Exo_TS->Exo_Product Higher Energy Barrier

Caption: Endo vs. Exo selectivity in the Diels-Alder reaction.

Subsequent reduction of the double bond and/or other functional groups in the cyclohexene adduct allows for the synthesis of a wide variety of substituted cyclohexanols with well-defined relative stereochemistry.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction for a Highly Substituted Cyclohexene

This protocol describes the synthesis of a highly substituted cyclohexene, which can be a precursor to a complex cyclohexanol, using a mixed Lewis acid system to promote the reaction between sterically hindered partners.[7]

Materials:

  • 2-Silyloxydiene (e.g., 1-(trimethylsilyloxy)-1,3-cyclohexadiene)

  • Substituted enone (e.g., 1-acetyl-2-methylcyclopentene)

  • Aluminum bromide (AlBr₃)

  • Trimethylaluminum (AlMe₃)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the substituted enone (1.0 equiv) to a flame-dried Schlenk flask containing anhydrous DCM. Cool the solution to -78 °C (dry ice/acetone bath).

  • Lewis Acid Preparation: In a separate flask, prepare the mixed Lewis acid catalyst by carefully adding AlMe₃ (e.g., 1.0 M solution in hexanes, 1.1 equiv) to a solution of AlBr₃ (0.1 equiv) in anhydrous DCM at -78 °C. Stir for 15 minutes.

  • Reaction Initiation: Slowly add the prepared Lewis acid solution to the enone solution at -78 °C. Stir for 10 minutes. Then, add the 2-silyloxydiene (1.2 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction is often complete within a few hours.

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired highly substituted cyclohexene adduct.

  • Further Transformation: The resulting cyclohexene can be converted to the corresponding cyclohexanol via standard procedures, such as epoxidation followed by hydride reduction, or hydroboration-oxidation, with the stereochemical outcome of these steps dictating the final diastereomer.

Conclusion

The diastereoselective synthesis of substituted cyclohexanols is a critical task for chemists in academia and industry. By understanding the mechanistic principles behind key transformations such as catalytic hydrogenation and the Diels-Alder reaction, researchers can make informed decisions to control stereochemical outcomes. The choice of catalyst, substrate, and reaction conditions are all powerful levers that can be used to selectively access desired diastereomers. The protocols provided herein serve as a starting point for the development of robust and reliable synthetic routes to these valuable molecular scaffolds.

References

  • Schünemann, M., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. Available at: [Link]

  • Sahu, P. K., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. (Historical reference, modern summaries are more accessible, e.g., Wikipedia's entry on the Diels-Alder reaction). Available at: [Link]

  • Reddy, D. S., & Sorensen, E. J. (2005). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles. Organic Letters. Available at: [Link]

  • Xu, D., et al. (2020). Diastereodivergent organocatalytic synthesis of substituted cyclohexenes involving aldehyde dienolates. Nature Communications. Available at: [Link]

  • Sahu, P. K., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Smith, A. B., et al. (2018). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclohexanols. Available at: [Link]

  • Gao, S., et al. (2022). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Molecules. Available at: [Link]

  • Wang, C., et al. (2020). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Catalysts. Available at: [Link]

  • Long, J., et al. (2017). Highly selective hydrogenation of phenol to cyclohexanol over MOF-derived non-noble Co-Ni@NC catalysts. Chemical Engineering Science. Available at: [Link]

  • Mahata, N., et al. (2007). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Catalysis Letters. Available at: [Link]

  • Scribd. Diels-Alder Reaction-For the preparation of cyclohexene. Available at: [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]

Sources

Method

Chemoenzymatic Synthesis of trans-Aminocyclohexanols: Strategies and Protocols

An Application Note for Researchers and Drug Development Professionals Abstract trans-Aminocyclohexanols are pivotal chiral building blocks in the pharmaceutical industry, forming the structural core of numerous active p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

trans-Aminocyclohexanols are pivotal chiral building blocks in the pharmaceutical industry, forming the structural core of numerous active pharmaceutical ingredients (APIs), including neuroactive agents and anti-inflammatory drugs.[1][2] Traditional chemical syntheses often grapple with challenges of stereoselectivity, harsh reaction conditions, and the need for complex protection/deprotection steps. Chemoenzymatic methodologies offer a compelling alternative, harnessing the exquisite selectivity of enzymes to forge stereochemically defined molecules under mild, environmentally benign conditions. This guide provides an in-depth exploration of two powerful chemoenzymatic strategies for synthesizing enantiomerically pure trans-aminocyclohexanols: a one-pot reductive amination cascade and a lipase-catalyzed kinetic resolution. Detailed protocols, experimental considerations, and data interpretation guidelines are provided for researchers in drug discovery and process development.

Introduction: The Strategic Value of Chemoenzymatic Routes

The trans configuration of the amino and hydroxyl groups on a cyclohexane ring provides a rigid and stereochemically stable scaffold, making it a valuable motif in medicinal chemistry.[1] The synthesis of enantiomerically pure versions of these compounds is critical, as different enantiomers can exhibit vastly different pharmacological activities. Chemoenzymatic synthesis leverages the synergy between chemical transformations and biocatalysis to construct these high-value molecules with exceptional precision.

The primary advantages of this approach include:

  • High Stereoselectivity: Enzymes can differentiate between prochiral faces and enantiomers with a level of precision that is difficult to achieve with conventional catalysts, often yielding products with >99% enantiomeric excess (ee).

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, preserving sensitive functional groups and reducing energy consumption.

  • Reduced Environmental Impact: By replacing heavy metal catalysts and harsh reagents, biocatalysis aligns with the principles of green chemistry, minimizing hazardous waste.[3]

This document details two field-proven chemoenzymatic workflows, providing both the strategic rationale and the practical steps for their implementation.

Chemoenzymatic_Strategies Figure 1: Core Chemoenzymatic Strategies cluster_0 Strategy A: Asymmetric Synthesis Cascade cluster_1 Strategy B: Kinetic Resolution Prochiral_Ketone Prochiral Diketone (e.g., 1,4-Cyclohexanedione) KRED Ketoreductase (KRED) + Cofactor (NADPH) Prochiral_Ketone->KRED Regioselective Reduction Hydroxyketone Hydroxyketone Intermediate ATA Amine Transaminase (ATA) + Amine Donor, PLP Hydroxyketone->ATA Stereoselective Amination KRED->Hydroxyketone Enantiopure_Product_A Single Enantiomer (trans-Aminocyclohexanol) ATA->Enantiopure_Product_A Racemic_Substrate Racemic Precursor (e.g., (±)-trans-Azidocyclohexanol) Lipase Lipase + Acyl Donor Racemic_Substrate->Lipase Enantioselective Acylation Separation Chromatographic Separation Lipase->Separation Enantiomer_1 Enantiomer 1 (Acylated) Separation->Enantiomer_1 Enantiomer_2 Enantiomer 2 (Unreacted Alcohol) Separation->Enantiomer_2

Caption: High-level overview of the two primary chemoenzymatic routes.

Strategy A: One-Pot KRED/ATA Reductive Amination Cascade

This elegant one-pot, two-enzyme approach transforms a simple, achiral diketone into a highly valuable chiral aminocyclohexanol.[4] The strategy relies on the orthogonal selectivity of two distinct enzymes operating in sequence.

Causality Behind the Experimental Design:

  • Regioselective Reduction: The cascade begins with a Ketoreductase (KRED) that selectively reduces only one of the two carbonyl groups in 1,4-cyclohexanedione to yield 4-hydroxycyclohexanone. This step is critical; a non-selective reductase would produce the undesired 1,4-cyclohexanediol, terminating the desired reaction pathway. The choice of KRED is therefore paramount to the success of the cascade.[4]

  • Stereoselective Amination: The intermediate hydroxyketone is then the substrate for a stereoselective Amine Transaminase (ATA). ATAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone.[5][6] The ATA's active site architecture dictates the stereochemical outcome. A crucial challenge is that most wild-type ATAs exhibit a preference for producing cis-amino alcohols.[4] Therefore, sourcing or engineering a trans-selective ATA is the key enabling factor for this entire strategy.

KRED_ATA_Workflow Figure 2: KRED/ATA Cascade Workflow Start 1,4-Cyclohexanedione (Substrate) ReactionVessel Stirred Reaction Vessel (e.g., 30°C, 48h) Start->ReactionVessel Buffer Phosphate Buffer (pH 7.5) Buffer->ReactionVessel Cofactors NADP+, PLP, MgCl2 Cofactors->ReactionVessel AmineDonor Isopropylamine (Amine Donor) AmineDonor->ReactionVessel Enzymes KRED & ATA (Cell Lysates or Pure) Enzymes->ReactionVessel Quench Reaction Quench (e.g., pH adjustment) ReactionVessel->Quench Reaction Completion Purification Purification (Silica Gel Chromatography) Quench->Purification Product trans-4-Aminocyclohexanol (Final Product) Purification->Product Analysis Analysis (HPLC, NMR) Determine dr and ee Product->Analysis

Caption: Step-by-step workflow for the one-pot KRED/ATA synthesis.

Protocol 1: One-Pot Synthesis of trans-4-Aminocyclohexanol

This protocol is adapted from established literature procedures for a one-pot, two-enzyme system.[4][7]

Materials:

  • 1,4-Cyclohexanedione (Substrate)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ketoreductase (KRED) (e.g., from Lactobacillus kefir)

  • trans-selective Amine Transaminase (ATA) (e.g., ATA-200 or an engineered variant)

  • NADP⁺ (1 mM)

  • Pyridoxal 5'-phosphate (PLP) (1 mM)

  • Isopropyl alcohol (100 mM, as cofactor regeneration source for KRED)

  • Isopropylamine (500 mM, as amine donor for ATA)

  • MgCl₂ (1 mM)

  • DMSO (2% v/v, to aid substrate solubility)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a 30 mL solution by adding the following to the 100 mM potassium phosphate buffer (pH 7.5): 1,4-cyclohexanedione to a final concentration of 50 mM (1.5 mmol), NADP⁺ (1 mM), PLP (1 mM), MgCl₂ (1 mM), isopropyl alcohol (100 mM), and isopropylamine (500 mM).

  • Enzyme Addition: Add the KRED (e.g., 0.2 mg/mL) and the trans-selective ATA (e.g., 2 mg/mL) to the reaction mixture. The enzymes can be added as purified proteins or as freshly prepared cell lysates.

  • Incubation: Incubate the reaction at 30°C with constant stirring (e.g., 250 rpm) for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC-MS.

  • Reaction Termination & Work-up: Once the reaction has reached completion (or equilibrium), stop the reaction by filtering out the enzyme (if immobilized) or by quenching (e.g., adding an equal volume of a water-immiscible organic solvent like ethyl acetate and adjusting pH).

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the pure trans-4-aminocyclohexanol.

  • Characterization: Confirm the structure and determine the diastereomeric ratio (trans:cis) and enantiomeric excess using chiral HPLC and ¹H/¹³C NMR.

ParameterTypical ValueRationale
Substrate Conc.50 mMBalances reaction rate with potential substrate/product inhibition.
KRED Loading0.2 mg/mLSufficient catalytic activity for the first step.
ATA Loading2.0 mg/mLHigher loading as the amination step is often rate-limiting.
Amine Donor500 mM (10 eq.)A large excess is used to push the reaction equilibrium towards the product amine.[6]
Temperature30°COptimal for the activity and stability of many mesophilic enzymes.
Expected Outcome
Conversion>90%High conversion is achievable by driving the equilibrium.
Diastereomeric Ratio>95:5 (trans:cis)Dependent on the high stereoselectivity of the chosen ATA.[4]
Enantiomeric Excess>99%A hallmark of a well-chosen biocatalyst.

Strategy B: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a robust and widely used technique for separating enantiomers from a racemic mixture. This strategy does not create a new stereocenter but rather exploits an enzyme's ability to react with one enantiomer significantly faster than the other.

Causality Behind the Experimental Design:

  • Racemic Substrate Synthesis: The process begins with the chemical synthesis of a racemic mixture of the target molecule or a suitable precursor. For aminocyclohexanols, a common precursor is the corresponding azidocycloalkanol, as the azide group is a stable amine surrogate that can be easily reduced in a final step.[8][9][10]

  • Enantioselective Acylation: A lipase, a type of hydrolase that is stable and active in organic solvents, is introduced along with an acyl donor (e.g., vinyl acetate).[11] The lipase selectively acylates one enantiomer of the alcohol (e.g., the (R,R)-enantiomer), leaving the other (e.g., the (S,S)-enantiomer) largely unreacted. Pseudomonas sp. lipases are frequently reported to show high enantioselectivity for this class of substrates.[8][10]

  • Separation and Final Conversion: At approximately 50% conversion, the reaction is stopped. At this theoretical optimum, both the acylated product and the remaining unreacted alcohol are present in high enantiomeric excess. These two compounds, now having different functional groups (ester vs. alcohol), can be easily separated by standard chromatographic methods. A final chemical step (e.g., hydrogenation of the azide) reveals the desired aminocycloalkanol.

Lipase_Resolution_Workflow Figure 3: Lipase Kinetic Resolution Workflow Start (±)-trans-2-Azidocyclohexanol (Racemic Substrate) ReactionVessel Stirred Reaction Vessel (e.g., 40°C) Start->ReactionVessel Solvent Organic Solvent (e.g., Diisopropyl ether) Solvent->ReactionVessel AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->ReactionVessel Enzyme Immobilized Lipase (e.g., Lipase PS) Enzyme->ReactionVessel Monitoring Monitor Conversion (TLC/GC) Stop at ~50% ReactionVessel->Monitoring Incubation Filter Filter to Remove Enzyme Monitoring->Filter Concentrate Concentrate Filtrate Filter->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product1 (R,R)-trans-2-Azidocyclohexyl Acetate (ee >99%) Chromatography->Product1 Product2 (S,S)-trans-2-Azidocyclohexanol (ee >99%) Chromatography->Product2

Caption: Step-by-step workflow for lipase-catalyzed kinetic resolution.

Protocol 2: Lipase-Catalyzed Resolution of (±)-trans-2-Azidocyclohexanol

This protocol describes the resolution of a racemic azido alcohol precursor, which can then be converted to the corresponding amino alcohol.[8][9][10]

Materials:

  • (±)-trans-2-Azidocyclohexanol (Racemic substrate)

  • Lipase PS (from Pseudomonas sp., often immobilized)

  • Vinyl acetate (Acyl donor)

  • Diisopropyl ether (Anhydrous solvent)

Procedure:

  • Reaction Setup: To a solution of (±)-trans-2-azidocyclohexanol (e.g., 1 mmol) in anhydrous diisopropyl ether (20 mL), add vinyl acetate (5 mmol, 5 equivalents).

  • Enzyme Addition: Add Lipase PS (e.g., 100 mg) to the mixture.

  • Incubation: Stir the suspension at 40°C. Monitor the reaction progress by TLC or GC, tracking the consumption of the starting alcohol and the formation of the acetate.

  • Reaction Termination: When the conversion reaches approximately 50% (typically 12-24 hours), stop the reaction by filtering off the immobilized lipase.

  • Work-up: Wash the recovered lipase with fresh solvent to be reused. Concentrate the filtrate under reduced pressure.

  • Purification: Separate the resulting mixture of the unreacted alcohol and the formed acetate by silica gel column chromatography.

  • Characterization: Determine the enantiomeric excess (ee) of both the recovered alcohol and the acetate product using chiral HPLC analysis.

  • Final Conversion (Optional but required for amino alcohol): The separated enantiopure azido compounds can be individually hydrogenated (e.g., using H₂, Pd/C) to yield the corresponding enantiomerically pure (+)- and (-)-trans-2-aminocyclohexanols.

Lipase ScreenedTypical E-valueOutcome
Lipase PS (Pseudomonas sp.) >200 Excellent enantioselectivity, ideal for this resolution. [8][10]
Lipase AK (Pseudomonas sp.)>150High enantioselectivity, a very good alternative.[8][10]
Lipase from C. antarctica (CALB)ModerateMay work but often shows lower selectivity for these substrates.
Lipase from C. rugosaLowGenerally not suitable for this specific transformation.
E-value (Enantiomeric Ratio) is a measure of enzyme selectivity. An E-value >100 is considered excellent for preparative scale.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield / Conversion (KRED/ATA Cascade): Unfavorable reaction equilibrium.[12]Increase the concentration of the amine donor (e.g., up to 20 equivalents) to push the equilibrium. Consider using a "smart" amine donor that generates an easily removable byproduct.[12]
(Lipase Resolution): Enzyme inhibition or denaturation.Ensure anhydrous solvent is used, as water can cause unwanted hydrolysis. Confirm the temperature is within the optimal range for the lipase.
Poor Stereoselectivity (KRED/ATA Cascade): Suboptimal enzyme choice.The ATA is the primary determinant of stereochemistry. Screen a panel of wild-type or engineered ATAs to find one with high trans-selectivity for the substrate.[13]
(Lipase Resolution): Reaction run past 50% conversion.Stopping the reaction as close to 50% conversion as possible is critical to maximize the ee of both the product and the remaining substrate.
Byproduct Formation (KRED/ATA Cascade): Lack of enzyme regioselectivity.The KRED may be reducing the intermediate hydroxyketone further. Screen for a KRED that is highly selective for the diketone over the hydroxyketone.[4]

Conclusion

Chemoenzymatic synthesis provides powerful, selective, and sustainable routes to high-value trans-aminocyclohexanols. The one-pot KRED/ATA cascade represents a highly efficient and atom-economical approach for asymmetric synthesis, while lipase-catalyzed kinetic resolution remains a robust and reliable method for separating racemic precursors. The choice of strategy depends on factors such as the availability of a suitable trans-selective transaminase, substrate costs, and overall process economics. By understanding the principles behind these enzymatic transformations, researchers can effectively implement and optimize these protocols to accelerate the development of novel therapeutics.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. Available at: [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]

  • A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. ACS Publications. Available at: [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. KAUST Repository. Available at: [Link]

  • Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. Available at: [Link]

  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC. Available at: [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. Available at: [Link]

  • Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. J-STAGE. Available at: [Link]

  • Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors. ResearchGate. Available at: [Link]

  • Trans-4-Aminocyclo hexanol. Shreeneel Chemicals. Available at: [Link]

  • A novel and efficient synthesis of (+)- and (−)-trans-2-aminocyclohexanol by enzymatic hydrolysis (1987). SciSpace. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

  • Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Europe PMC. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Wiley Online Library. Available at: [Link]

  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. Available at: [Link]

  • Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of trans-3-Methylamino-cyclohexanol

Welcome to the technical support center for the synthesis of trans-3-Methylamino-cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trans-3-Methylamino-cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your reaction conditions, improve diastereoselectivity, and maximize your overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 3-Methylamino-cyclohexanol?

The most prevalent and adaptable methods for synthesizing 3-Methylamino-cyclohexanol involve the manipulation of a cyclohexanone core. The two principal routes are:

  • Reductive Amination of 3-Substituted Cyclohexanones: This is one of the most direct methods, involving the reaction of a ketone (e.g., 3-methoxycyclohexanone or cyclohexan-1,3-dione) with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired amino alcohol.[1][2] This pathway's efficiency is highly dependent on the choice of reducing agent and reaction conditions to control selectivity.[2][3]

  • Reduction of a β-Enaminoketone Intermediate: This strategy involves first reacting a cyclohexane-1,3-dione with methylamine to form a stable 3-methylaminocyclohex-2-en-1-one intermediate. This enaminone is then reduced to yield a mixture of cis- and trans-3-Methylamino-cyclohexanol.[4][5][6] This two-step approach can offer better control over the initial C-N bond formation.

Q2: Why is achieving a high trans-to-cis isomer ratio so critical?

In the context of drug development and fine chemical synthesis, the specific stereochemistry of a molecule is paramount as different stereoisomers can exhibit vastly different biological activities, pharmacological properties, and toxicity profiles. The trans isomer of 3-Methylamino-cyclohexanol is often the desired building block. Failing to control the stereoselectivity leads to:

  • Reduced Yield of Target Molecule: A low trans:cis ratio directly translates to a lower effective yield of the desired product.

  • Complex Purification Challenges: The cis and trans isomers often have very similar physical properties, making their separation by standard techniques like distillation or simple crystallization difficult and costly.[7][8]

  • Regulatory and Quality Control Issues: For pharmaceutical applications, stringent control over isomeric purity is a regulatory requirement.

Q3: What key factors determine the stereochemical outcome (trans vs. cis) of the reduction step?

The diastereoselectivity of the reduction is not arbitrary; it is governed by the principles of stereoelectronic control and steric hindrance. The key factors are:

  • Choice of Reducing Agent: This is arguably the most critical variable.

    • Sterically Bulky Hydride Reagents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®) tend to favor the formation of the trans product. They approach the carbonyl or iminium carbon from the less sterically hindered face (equatorial attack), leading to an axial hydroxyl or amino group, which upon workup can equilibrate to the more stable equatorial position, resulting in the trans-diequatorial product.[9]

    • Smaller Hydride Reagents (e.g., Sodium borohydride, NaBH₄) are less sensitive to steric hindrance and can attack from either the axial or equatorial face, often resulting in a mixture of isomers, with the thermodynamically more stable product often favored.[9]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, often leading to the kinetically controlled product.[9]

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reactant and the reactivity of the reducing agent, thereby affecting the stereochemical outcome.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Overall Yield - Reaction Not Going to Completion

Symptom: TLC or GC analysis shows a significant amount of unreacted starting ketone after the expected reaction time.

Potential Cause Explanation & Recommended Solution
Improper pH for Imine Formation The formation of the key iminium ion intermediate in a reductive amination is pH-dependent. The medium must be acidic enough to protonate the hydroxyl group of the hemiaminal intermediate to facilitate water elimination, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. Solution: Maintain a pH between 5 and 7. Use a mild acid catalyst like acetic acid or employ an amine salt (e.g., methylamine hydrochloride) directly.[10]
Ineffective Reducing Agent The chosen reducing agent may be too weak or may have degraded. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for reductive aminations as they are more selective for the iminium ion over the ketone.[2] Solution: Switch to NaBH(OAc)₃, which is often more effective and avoids the use of cyanide. Ensure the reagent is fresh and was stored under anhydrous conditions.
Insufficient Reaction Time/Temperature The reaction may be kinetically slow. Solution: Increase the reaction time and monitor progress every few hours by TLC/GC. If the reaction is still sluggish, a moderate increase in temperature (e.g., from room temperature to 40-50 °C) can increase the rate, but be aware this may negatively impact stereoselectivity.
Problem 2: Poor Diastereoselectivity - Low trans:cis Ratio

Symptom: NMR or GC analysis reveals a product mixture with a trans:cis ratio close to 1:1 or favoring the undesired cis isomer.

Potential Cause Explanation & Recommended Solution
Non-Selective Reducing Agent As discussed in FAQ3, small hydride reagents like NaBH₄ often provide poor stereoselectivity in cyclohexanone reductions. The choice of reagent is critical for directing the stereochemical outcome. Solution: Employ a sterically demanding reducing agent. For the reduction of a 3-substituted cyclohexanone, a bulky hydride will preferentially add to the equatorial face, leading to the desired trans product. Consider reagents like L-Selectride® or LiAlH(OtBu)₃.[9]
Thermodynamic Equilibration If the reaction conditions allow for equilibration (e.g., higher temperatures, protic solvents), the product ratio may shift towards the most thermodynamically stable isomer, which may not be the desired one. Solution: Perform the reduction at a low temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled product, which often results from the sterically preferred pathway leading to the trans isomer.[9]
Problem 3: Difficulty in Product Isolation and Purification

Symptom: The crude product is an oil that is difficult to crystallize, and column chromatography provides poor separation of the cis and trans isomers.

Potential Cause Explanation & Recommended Solution
Similar Polarity of Isomers The cis and trans isomers are diastereomers with very similar polarities, making chromatographic separation challenging and often resulting in co-elution. Solution: Convert the free-base amino alcohol mixture to its hydrochloride salt. The different crystal lattice energies of the diastereomeric salts can be exploited for separation via fractional crystallization.[7][8] Dissolve the crude mixture in a suitable solvent (e.g., isopropanol, acetonitrile) and add a solution of HCl in ether or isopropanol. The trans isomer's salt is often less soluble and will precipitate selectively.[7]
Residual Impurities Starting materials or reaction by-products can interfere with crystallization. Solution: First, perform an aqueous workup to remove water-soluble impurities. An acid-base extraction can be highly effective: dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with 2M NaOH) and re-extract the purified free amine into an organic solvent.[11] Then proceed with salt formation and crystallization.

Visualizing the Process

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 3-Substituted Cyclohexanone imine In Situ Imine/ Enamine Formation (+ Methylamine, pH 5-7) start->imine reduction Diastereoselective Reduction imine->reduction mixture Crude Product (trans/cis Mixture) reduction->mixture salt HCl Salt Formation mixture->salt cryst Fractional Crystallization salt->cryst final Pure trans-3-Methylamino- cyclohexanol HCl cryst->final

Caption: High-level workflow for synthesis and purification.

Troubleshooting_Flow start Analyze Crude Product q_yield Is Yield < 50%? start->q_yield q_ratio Is trans:cis Ratio < 5:1? q_yield->q_ratio No check_sm Check TLC/GC for Starting Material (SM) q_yield->check_sm Yes sol_ratio Improve Selectivity: 1. Use Bulky Reductant (L-Selectride) 2. Lower Temp (-78 °C) q_ratio->sol_ratio Yes sol_purify Proceed to Purification: 1. HCl Salt Formation 2. Fractional Crystallization q_ratio->sol_purify No sm_present SM Present? check_sm->sm_present sm_present->q_ratio No sol_yield Optimize Reaction: 1. Adjust pH to 5-7 2. Use NaBH(OAc)₃ 3. Increase Reaction Time sm_present->sol_yield Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Reductive Amination of Cyclohexan-1,3-dione Monomethyl Ether

This protocol focuses on creating the trans-isomer through careful selection of the reducing agent.

Materials:

  • Cyclohexan-1,3-dione monomethyl ether (1 eq)

  • Methylamine hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of cyclohexan-1,3-dione monomethyl ether in anhydrous DCM (approx. 0.2 M), add methylamine hydrochloride.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the enaminone intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[10]

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture of 3-methoxy-N-methylcyclohexan-1-amine.

  • Demethylation Step (if required): The methoxy group can be cleaved using strong acid (e.g., HBr) under reflux to yield the final amino alcohol. This step must be optimized separately.

Protocol 2: Purification via Fractional Crystallization of the Hydrochloride Salt

Materials:

  • Crude 3-Methylamino-cyclohexanol (free base)

  • Isopropanol (IPA) or Acetonitrile

  • 2M HCl in Diethyl Ether (or concentrated HCl)

  • Diethyl Ether (for washing)

Procedure:

  • Dissolve the crude amino alcohol mixture in a minimum amount of isopropanol.

  • Slowly add the 2M HCl solution in diethyl ether dropwise with vigorous stirring. Alternatively, a stoichiometric amount of concentrated HCl can be added.

  • Monitor the pH to ensure it is acidic (pH 2-3). A white precipitate should form.

  • Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for an additional hour to maximize precipitation.[7]

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove soluble impurities (including the more soluble cis-isomer salt).

  • Analyze the solid by ¹H NMR or HPLC to determine the trans:cis ratio.

  • If the purity is insufficient, recrystallize the solid from a suitable solvent system (e.g., isopropanol/heptane).[7][8] The trans isomer hydrochloride is typically less soluble and will crystallize out, leaving the cis isomer in the mother liquor.

References

  • Reyes-González, M. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160. [Link]

  • Reyes-González, M. A., et al. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]

  • Cantrell, G. L., et al. (2002). Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride. Justia Patents. [Link]

  • Raffa, R. B., et al. (1995). Process for the purification of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol and its salts.
  • Raffa, R. B., et al. (1999). Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • France, S. P., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 37, 1-7. [Link]

  • Todd, M. G., et al. (2002). Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Zhang, W., et al. (2020). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]

  • Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. ResearchGate. [Link]

  • Rios-Lombardía, N., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3818-3821. [Link]

  • Gunanathan, C., & Shrestha, B. (2019). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 55(56), 8107-8110. [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. [Link]

  • Moore, J. A., & Staskun, B. (1975). Separation and purification of cis and trans isomers.
  • Greenhill, J. V., & Mohamed, M. I. (1979). Reduction of enaminones in the preparation of 3-aminocyclohexanols; a novel preparation of tetronic acid. Journal of the Chemical Society, Perkin Transactions 1, 1411-1415. [Link]

  • ResearchGate. (2016). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. [Link]

  • NIST. trans-3-Methylcyclohexanol. NIST WebBook. [Link]

  • Eliel, E. L., et al. (1967). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 47, 16. [Link]

Sources

Optimization

Technical Support Center: Navigating the Separation of Cis- and Trans-Aminocyclohexanol Isomers

Welcome to the technical support resource for researchers, scientists, and drug development professionals facing the intricate challenge of separating cis- and trans-aminocyclohexanol diastereomers. These isomers often e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals facing the intricate challenge of separating cis- and trans-aminocyclohexanol diastereomers. These isomers often exhibit remarkably similar physical properties, making their separation a significant bottleneck in synthetic and purification workflows. This guide provides field-tested insights, troubleshooting protocols, and answers to frequently asked questions to empower you to achieve baseline separation and high isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of cis- and trans-aminocyclohexanol isomers so challenging?

A1: The primary difficulty stems from the subtle differences in the three-dimensional structures of the cis and trans isomers. Both molecules have the same molecular weight and functional groups (amine and alcohol). The key distinction lies in the spatial orientation of these groups relative to the cyclohexane ring (axial vs. equatorial). This leads to very similar polarities, solubilities, and boiling points, causing them to co-elute in many chromatographic systems and co-crystallize from various solvents[1][2].

Q2: What are the principal strategies for separating these diastereomers?

A2: There are three main strategies, each with its own advantages and ideal use cases:

  • High-Resolution Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and meticulous column chromatography can resolve the isomers directly[3][4].

  • Fractional Crystallization: This classical method exploits small differences in solubility and crystal lattice energy between the isomers or, more commonly, their derivatives[5][6].

  • Derivatization: By chemically modifying one or both functional groups, the physical properties of the diastereomers can be significantly altered, making them much easier to separate by standard chromatography or crystallization. The derivative is then cleaved to regenerate the pure isomer[3][7].

Q3: How do I choose the best separation method for my needs?

A3: The choice depends on scale, required purity, available equipment, and the specific aminocyclohexanol (e.g., 1,2-, 1,3-, or 1,4-).

  • For analytical-scale purity assessment and quantification (<10 mg): Reverse-phase HPLC is the method of choice due to its high resolution and sensitivity[3][8].

  • For preparative-scale separation (100 mg to several grams): A decision must be made between direct chromatography, crystallization, or derivatization. See the decision-making workflow below.

  • For large-scale industrial production (>1 kg): Crystallization-based methods are often preferred for their cost-effectiveness and scalability. Patented methods, such as the selective precipitation of trans-4-aminocyclohexanol from a highly alkaline solution at low temperatures, are particularly effective[3][9].

Separation_Strategy_Decision_Tree start Isomer Mixture scale What is the scale? start->scale analytical Analytical (<10 mg) scale->analytical  Analytical preparative Preparative (>100 mg) scale->preparative Preparative   hplc Use Reverse-Phase HPLC for quantification and purity check. analytical->hplc direct_sep Attempt Direct Separation? preparative->direct_sep chromatography Column Chromatography direct_sep->chromatography Yes crystallization Fractional Crystallization direct_sep->crystallization Yes derivatize Derivatize to Amplify Differences direct_sep->derivatize No (or if direct fails) sep_derivatives Separate Derivatives via Chromatography or Crystallization derivatize->sep_derivatives cleave Cleave Derivative to Yield Pure Isomer sep_derivatives->cleave

Caption: Decision tree for selecting a separation strategy.

Q4: How can I definitively identify my separated cis and trans isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The key is to analyze the chemical shifts and coupling constants of the protons attached to the carbons bearing the -OH and -NH2 groups (H-1 and H-4 for the 1,4-isomer). In the more stable chair conformation, an axial proton will have a large coupling constant due to its trans-diaxial relationship with neighboring axial protons, while an equatorial proton will have smaller coupling constants. For trans-4-aminocyclohexanol, both substituents are equatorial, meaning the H-1 and H-4 protons are axial, leading to a characteristically large splitting pattern compared to the cis isomer, where one proton is axial and the other is equatorial[10].

Troubleshooting Guide

Chromatography Issues

Q: My isomers are co-eluting or showing very poor resolution (ΔRf < 0.1) on a silica gel column. What should I do?

A: This is the most common issue, arising from the isomers' similar polarities[11].

Causality & Solution Steps:

  • Optimize the Mobile Phase (Eluent): The eluent's polarity is too high, moving both isomers too quickly up the column for effective partitioning.

    • Action: Decrease the eluent polarity. If you are using a 90:10 Ethyl Acetate/Hexane system, start screening systems with much lower polarity, such as 98:2 Hexane/Ethyl Acetate, and gradually increase the polar component[11].

    • Pro-Tip: Consider adding a different solvent to your mobile phase. Sometimes, solvents like dichloromethane or toluene can alter the selectivity by providing different interactions (e.g., pi-stacking) with the analytes, improving separation where simple polarity adjustments fail[2].

  • Increase Stationary Phase Interaction: The isomers are not spending enough time interacting with the silica gel.

    • Action 1: Reduce Flow Rate. A slower flow rate allows for more equilibrium events between the mobile and stationary phases, which can significantly enhance the resolution of closely eluting compounds[11].

    • Action 2: Increase Column Length/Surface Area. Use a longer column or a stationary phase with a smaller particle size. Both actions increase the number of theoretical plates, providing more opportunities for separation[11].

  • Consider a Different Stationary Phase: Silica may not be providing enough selectivity.

    • Action: Try a different stationary phase like alumina, which has different surface properties and may offer better selectivity for amines. Alternatively, for HPLC, test different column chemistries such as phenyl-hexyl or cyano-based columns[1].

Column_Chromatography_Optimization start TLC shows poor separation (ΔRf < 0.1) step1 1. Decrease Mobile Phase Polarity (e.g., increase Hexane %) start->step1 check1 Improved ΔRf? step1->check1 step2 2. Increase Interaction Time - Use longer column - Use finer silica particles - Reduce flow rate check1->step2 No success Proceed to Column Chromatography check1->success Yes check2 Sufficient Separation? step2->check2 step3 3. Change Stationary Phase (e.g., Alumina) or add selectivity-enhancing solvent (e.g., Toluene) check2->step3 No check2->success Yes fail Consider Derivatization step3->fail

Caption: Workflow for optimizing column chromatography separation.

Crystallization Issues

Q: I am attempting fractional crystallization, but my product either oils out or the isomers co-crystallize. How can I achieve selective crystallization?

A: This indicates that the solubilities of the two isomers are too similar in the chosen solvent system, or the solution is supersaturated too quickly.

Causality & Solution Steps:

  • Improper Solvent Choice: The ideal crystallization solvent should show a large difference in solubility for the two isomers across a temperature gradient[1].

    • Action: Conduct a thorough solvent screen. Test a range of solvents (e.g., toluene, ethyl acetate, diethyl ether, acetone, and mixtures) in small vials. The goal is to find a solvent that dissolves the mixture when hot but selectively precipitates only one isomer upon slow cooling[3][5].

  • Cooling Rate is Too Fast: Rapid cooling does not allow for the selective nucleation of the less soluble isomer, leading to the entrapment of the more soluble isomer or amorphous precipitation (oiling out)[12].

    • Action: Slow the cooling process dramatically. After dissolving the compound in the minimum amount of hot solvent, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) and allow it to cool to room temperature over several hours, then transfer to a refrigerator, and finally a freezer.

  • Leverage Chemical Properties: For 4-aminocyclohexanol, a specific pH- and temperature-based method is highly effective.

    • Action: Dissolve the isomer mixture in water and adjust the pH to >13.5 with a strong base (e.g., NaOH). Cool this alkaline solution slowly to a temperature as low as -10°C. The trans-4-aminocyclohexanol will preferentially precipitate under these conditions and can be isolated by filtration[3][9].

Derivatization Issues

Q: I want to try derivatization, but I'm unsure which derivative to make. What is a reliable method?

A: A reliable method involves forming a derivative that significantly alters the molecule's hydrogen bonding capacity or overall rigidity, thus magnifying the differences in crystal packing or chromatographic retention.

Causality & Solution Steps:

  • Forming an Acetamide: Reacting the amine with acetic anhydride to form N-acetylated aminocyclohexanol is a classic approach. The resulting amides often have very different crystallization properties.

    • Action: Acetylate the mixture of aminocyclohexanol isomers. Then, perform a fractional crystallization of the resulting acetamides from a solvent like acetone. The trans-acetamide is typically less soluble and will crystallize out[6]. The pure acetamide can then be hydrolyzed back to the free amine using acidic or basic conditions.

  • Forming a Schiff Base (Imine): This is a reversible reaction that is particularly useful for separating the 1,4-isomers.

    • Action: Dissolve the cis/trans mixture in acetone and heat to reflux. The amine reacts with acetone to form the N-isopropylidene Schiff base. Upon cooling the reaction mixture, the trans-N-isopropyliden-aminocyclohexanol selectively precipitates and can be filtered off in high purity. This imine can be easily hydrolyzed back to the amine with mild acid[5].

Data Summary Table

Separation Technique Target Key Parameters / Reagents Advantages Potential Challenges References
Column Chromatography Direct SeparationStationary Phase: Silica Gel, AluminaMobile Phase: Hexane/EtOAc gradientGood for gram-scale, direct isolation.Can be low-resolution, requires significant solvent and time.,[4]
Reverse-Phase HPLC Analytical & PrepStationary Phase: C18Mobile Phase: Acetonitrile/Water (+0.1% TFA or Formic Acid)High resolution, excellent for purity analysis and small-scale prep.Limited loading capacity, expensive for large scale.,[8]
Fractional Crystallization Direct SeparationSolvents: Toluene, Acetone, WaterConditions: pH > 13.5, cool to -10°CScalable, cost-effective for large quantities.Finding a selective solvent can be difficult; may result in co-crystallization.[3],[5],[9]
Derivatization (Acetamide) Indirect SeparationReagent: Acetic AnhydrideSeparation: Crystallization from AcetoneCreates large differences in physical properties, robust method.Requires two extra chemical steps (protection/deprotection).[3],[6]
Derivatization (Schiff Base) Indirect SeparationReagent: AcetoneSeparation: Precipitation upon coolingSimple, high-yield, and selective for the trans isomer.Primarily documented for 1,4-isomers; requires hydrolysis step.[5]

Experimental Protocols

Protocol 1: Separation of trans-4-Aminocyclohexanol via Selective Crystallization

This protocol is adapted from patented industrial methods for its efficiency and scalability[3][9].

  • Dissolution: In a flask equipped with a stirrer, dissolve the mixture of cis- and trans-4-aminocyclohexanol in water to a concentration of approximately 0.5-3 mol/L.

  • Basification: Cool the solution in an ice bath. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is above 13.5. Ensure the temperature is controlled during this exothermic addition. The final concentration of OH⁻ ions should be at least 2-4 mol/L.

  • Crystallization: Slowly cool the alkaline solution to a temperature between -8°C and -10°C. Use a programmable cooling bath for a slow, linear cooling rate (e.g., 5°C/hour) to promote the growth of large, pure crystals.

  • Isolation: The trans-4-aminocyclohexanol will precipitate as a white solid. Isolate the crystals by vacuum filtration using a pre-chilled Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold water. Dry the crystals under vacuum at 40°C to yield pure trans-4-aminocyclohexanol.

  • Analysis: Confirm the isomeric purity of the crystalline product and the composition of the mother liquor using HPLC or NMR[10].

Protocol 2: Separation via Derivatization to a Schiff Base

This protocol is effective for separating trans-4-aminocyclohexanol from a cis/trans mixture[5].

  • Reaction Setup: To a round-bottom flask containing the cis/trans mixture of 4-aminocyclohexanol, add a sufficient volume of acetone to dissolve the material (approximately 10-15 mL per gram of substrate).

  • Imine Formation: Heat the mixture to reflux with stirring. The formation of the Schiff base is typically complete within 2 hours. Monitor the reaction by TLC or GC-MS if desired.

  • Selective Precipitation: Remove the flask from the heat source and allow it to cool slowly to room temperature. The trans-N-isopropyliden-aminocyclohexanol derivative will selectively precipitate out of the acetone solution. Cooling further in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold acetone. The resulting solid is typically of high isomeric purity.

  • Hydrolysis (Deprotection): To regenerate the free amine, suspend the derivative in water and add a dilute acid (e.g., 1M HCl) until the solution is acidic. Stir until the solid dissolves completely. The amine can then be isolated by basifying the solution and extracting with an organic solvent or by precipitation.

References

  • Technical Support Center: Separation of Pinocampheol Diastereomers. Benchchem.
  • Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Benchchem.
  • Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers. Benchchem.
  • Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. Benchchem.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. SIELC Technologies.
  • AT398969B - 4-TRANS- (N-ISOPROPYLIDEN-AMINO) -CYCLOHEXANOL AND METHOD FOR THE PRODUCTION THEREOF.
  • Guide for crystalliz
  • ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Chemistry Europe.
  • EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Help with separ
  • What are the synthesis and applications of trans-4-Aminocyclohexanol? Guidechem.
  • How to separate two diastereomeric amines? Chemistry Stack Exchange.
  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. PubMed.
  • Resolution (Separ

Sources

Troubleshooting

Technical Support Center: Purification of trans-3-Methylamino-cyclohexanol by Crystallization

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of trans-3-Methylamino-cyclohexanol via crystallization. The content is struct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of trans-3-Methylamino-cyclohexanol via crystallization. The content is structured to address common challenges and frequently asked questions, ensuring both procedural success and a deep understanding of the underlying principles.

Introduction: The Rationale for Crystallization

trans-3-Methylamino-cyclohexanol is a chiral amino alcohol, a structural motif prevalent in active pharmaceutical ingredients (APIs). Achieving high purity is critical, as even small amounts of impurities, particularly stereoisomers like cis-3-Methylamino-cyclohexanol, can significantly impact the efficacy and safety profile of a final drug product.

Crystallization is a powerful and widely used purification technique for solid compounds.[1][2] Its efficacy is based on the principle that the solubility of a compound in a solvent generally increases with temperature.[3] By dissolving the impure solid in a suitable hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the solution (mother liquor).[1][4] This method is not only effective for removing chemical impurities but can also be instrumental in isolating the desired trans isomer from its cis counterpart.

Physicochemical Properties of trans-3-Methylamino-cyclohexanol

Understanding the fundamental properties of the target molecule is the first step in designing a robust crystallization protocol.

PropertyValueSignificance for Crystallization
Molecular Formula C₇H₁₅NOIndicates a relatively small molecule with polar functional groups.
Molecular Weight 129.20 g/mol [5]
Functional Groups Secondary Amine (-NHCH₃), Secondary Alcohol (-OH)Both groups are capable of hydrogen bonding, which heavily influences solvent selection. Polar, protic solvents are likely candidates.[6]
Stereochemistry trans isomerThe primary goal is to purify this isomer away from the cis isomer and other process-related impurities.[7]
Physical Form Expected to be a solid at room temperature.Crystallization is a suitable purification method for solids.

Core Experimental Protocol: A Step-by-Step Guide

This section details a generalized, self-validating protocol for the crystallization of trans-3-Methylamino-cyclohexanol. The key to success is methodical execution and careful observation.

Solvent Selection: The Critical First Step

The choice of solvent is the most critical variable in crystallization.[6] An ideal solvent should exhibit:

  • High solvency for the compound at elevated temperatures.

  • Low solvency for the compound at low temperatures.

  • High solvency for impurities at all temperatures, or very low solvency so they can be filtered out while hot.

  • A boiling point below the melting point of the compound to prevent "oiling out".[4]

  • Chemical inertness, meaning it does not react with the compound.[4]

Given the polar nature of trans-3-Methylamino-cyclohexanol, the following solvent systems are recommended for initial screening.

Solvent SystemTypeRationale & Considerations
Water Polar ProticMay be a good solvent, but solubility might be high even at room temperature. Often used in combination with an anti-solvent.
Alcohols (Ethanol, Isopropanol) Polar ProticOften excellent solvents for amino alcohols.[8][9] The addition of alcohol to an aqueous solution can be used to induce crystallization (anti-solvent method).[10]
Acetonitrile/Water Polar Aprotic/Protic MixThis mixture can be effective for purifying compounds with moderate polarity, offering a tunable system to optimize yield and purity.[11]
Toluene or Heptane Non-polarLikely poor solvents on their own, but can be used as anti-solvents when added to a solution of the compound in a more polar solvent.
The Crystallization Workflow

The following diagram and protocol outline the standard procedure.

G dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (Optional: for insoluble impurities) dissolve->hot_filter cool 3. Slow Cooling (Induces crystallization) hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Cold Solvent collect->wash dry 6. Dry Crystals wash->dry

Caption: Standard workflow for purification by crystallization.

Detailed Steps:

  • Dissolve the Solute: Place the crude trans-3-Methylamino-cyclohexanol in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture (e.g., on a hot plate with stirring). Continue adding the solvent in small increments until the solid just dissolves.[3] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield.[12]

  • Decolorize (If Necessary): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and briefly heat the solution.[3]

  • Hot Filtration (If Necessary): If there are insoluble impurities or activated carbon present, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step must be done quickly to prevent premature crystallization.[4]

  • Crystallize the Solute: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[4][13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Collect and Wash the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.

  • Dry the Crystals: Allow the crystals to dry completely, either on the filter paper under vacuum or in a desiccator. The final purity should be assessed by measuring the melting point and using analytical techniques like HPLC or GC-MS.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a direct question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue indicating that the solution is supersaturated but nucleation has not begun.

  • Underlying Cause: The activation energy for crystal nucleation has not been overcome. This can happen if the solution is too clean or not sufficiently supersaturated.

  • Solutions:

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12][14]

    • Seeding: Add a tiny, pure crystal of trans-3-Methylamino-cyclohexanol (a "seed crystal") to the solution.[3][12] This provides a template for other molecules to crystallize onto, bypassing the initial nucleation barrier.[2][13]

    • Reduce Solvent Volume: If the solution is not sufficiently saturated, there may be too much solvent. Gently heat the solution again to boil off a portion of the solvent, then allow it to cool once more.[12]

    • Cool to a Lower Temperature: Place the flask in a colder bath (e.g., an ice-salt or dry ice-acetone bath) to further decrease the compound's solubility.

G cluster_solutions Troubleshooting Steps start Problem: No Crystals Formed q1 Is the solution supersaturated? start->q1 scratch 1. Scratch inner flask surface q1->scratch Yes reduce_solvent 3. Reduce solvent volume (boil off excess) q1->reduce_solvent No / Unsure seed 2. Add a seed crystal scratch->seed lower_temp 4. Cool to a lower temperature seed->lower_temp

Caption: Decision tree for troubleshooting failed crystallization.

Q2: My compound separated as an oil instead of crystals. What went wrong?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.

  • Underlying Cause: The solution is too concentrated, or the boiling point of the solvent is too high. Impurities can also suppress the melting point of the mixture, contributing to this issue.[12][14]

  • Solutions:

    • Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool slowly again.[12][14]

    • Lower the Cooling Temperature Slowly: Ensure the cooling process is very gradual. A rapid temperature drop can cause the compound to precipitate out of solution too quickly.

    • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a mixed solvent system.

Q3: My yield is very low. How can I improve it?

A low yield can be frustrating but is often correctable.

  • Underlying Cause: The most common reasons are using too much solvent during dissolution or incomplete crystallization.[14]

  • Solutions:

    • Check the Mother Liquor: After filtering your crystals, try cooling the filtrate (mother liquor) to a much lower temperature to see if more crystals form. If a significant amount precipitates, it indicates that either too much solvent was used or the initial cooling was insufficient.

    • Minimize Solvent: During the initial dissolution, be patient and add the hot solvent slowly, ensuring you use only the absolute minimum required.

    • Avoid Premature Filtration: Ensure the solution has had ample time to cool and crystallize before filtration. Rushing this step will leave a significant amount of product in the solution.

Q4: My final product is still contaminated with the cis-isomer. What are my options?

Separating diastereomers can be challenging as they often have similar physical properties.

  • Underlying Cause: The cis and trans isomers may have very similar solubilities in the chosen solvent, leading to co-crystallization.[11]

  • Solutions:

    • Perform a Second Recrystallization: A single crystallization may not be sufficient. Redissolving the obtained crystals and repeating the process can significantly enhance purity.[1]

    • Solvent Screening: The key to separating isomers is finding a solvent system where their solubilities are significantly different. Experiment with different solvents or mixed-solvent systems.

    • Fractional Crystallization: This advanced technique involves slowly cooling the solution and collecting crystals in different "fractions" as they form. The initial fractions are often enriched in the less soluble component.

Frequently Asked Questions (FAQs)

Q: How do I know if my final product is pure? A: The most common methods are melting point analysis and thin-layer chromatography (TLC). A pure crystalline solid will have a sharp, narrow melting point range.[4] Impurities typically depress and broaden the melting point range. Comparing the TLC of your purified product against the crude material and a pure standard will also indicate the level of purity. For definitive quantification, techniques like HPLC, GC, or NMR spectroscopy are required.

Q: What are the likely impurities in my crude trans-3-Methylamino-cyclohexanol? A: Impurities typically arise from the synthetic process.[11] Potential impurities could include:

  • Unreacted starting materials.

  • The cis-3-Methylamino-cyclohexanol isomer.

  • By-products from the synthesis, such as products of over-alkylation or side reactions.[11][15]

  • Residual solvents from the reaction workup.[16]

Q: Can I put my flask directly into an ice bath to speed things up? A: This is strongly discouraged. Rapid cooling causes the compound to precipitate quickly, trapping impurities within the crystal lattice and leading to a less pure product.[4][12] Slow, gradual cooling is paramount for achieving high purity.[13]

Q: What is a mixed-solvent system and when should I use it? A: A mixed-solvent system uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[1][3] This technique is useful when no single solvent has the ideal solubility properties. The compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes cloudy, indicating the onset of precipitation. A small amount of the "solvent" is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.[2]

References

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
  • E-learning. (n.d.). PW 01: recrystallization.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
  • Guide for crystallization. (n.d.).
  • ProQuest. (n.d.). The crystallization of amino acids from mixtures of water and alcohol.
  • NIH National Library of Medicine. (n.d.). trans-3-Methylcyclohexanol | C7H14O | CID 641629.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • ChemScene. (n.d.). 6982-37-2 | cis-3-Methylamino-cyclohexanol.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • ResearchGate. (2025, August 5). Effect of ethanol on crystallization of the polymorphs of L-histidine.
  • NIST WebBook. (n.d.). trans-3-Methylcyclohexanol.
  • ResearchGate. (2009, September 1). Pharmaceutical Impurities: An Overview.
  • Benchchem. (n.d.). Impurity Profiling of Synthetic 2-(Methylamino)cyclohexanone Hydrochloride: A Comparative Guide.
  • PMC. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.

Sources

Optimization

Optimizing Grignard reaction conditions for higher trans isomer yield

A Senior Application Scientist's Guide to Maximizing Trans Isomer Yield Welcome to the technical support center for advanced Grignard reaction optimization. This guide is designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Maximizing Trans Isomer Yield

Welcome to the technical support center for advanced Grignard reaction optimization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to gain precise control over the stereochemical outcome of their Grignard reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively. This guide will focus on strategies to maximize the yield of the desired trans (or anti) diastereomer.

Troubleshooting Guide: Common Issues and Solutions

Here, we address specific problems you might be encountering at the bench.

Q1: My Grignard reaction is yielding a nearly 1:1 mixture of cis and trans isomers. How can I increase the selectivity for the trans product?

A low diastereoselectivity is a common issue when the energetic barrier to forming either the cis or trans transition state is similar. To favor the trans isomer, you need to amplify the steric and/or electronic differences between the two competing reaction pathways.

Underlying Cause: The stereochemical outcome of a Grignard addition to a prochiral carbonyl is often dictated by the relative stability of the diastereomeric transition states. Models like the Felkin-Anh and Cram's rule help predict the outcome based on steric hindrance.[1] The trans product typically arises from the nucleophilic attack on the less hindered face of the carbonyl, avoiding steric clash with the largest substituent on the adjacent chiral center.

Solutions:

  • Increase Steric Bulk:

    • Grignard Reagent: Employ a Grignard reagent with a bulkier R-group. The increased steric demand of the incoming nucleophile will further penalize the transition state leading to the cis isomer.[2][3] For instance, switching from methylmagnesium bromide to isopropylmagnesium bromide can significantly enhance trans selectivity.

    • Substrate: If your synthesis allows, modifying the protecting groups on your substrate to be larger can also steer the reaction towards the trans product.

  • Lower the Reaction Temperature:

    • Running the reaction at lower temperatures (e.g., -78 °C) can amplify the small energy differences between the transition states, leading to higher diastereoselectivity.[4][5] However, be aware of the rare phenomenon of inverse temperature dependence, where selectivity might decrease at lower temperatures in specific systems.[6][7][8][9] It is crucial to perform a temperature screening study for your specific reaction.

  • Solvent Selection:

    • Less coordinating solvents, such as diethyl ether, can sometimes provide better selectivity than highly coordinating solvents like tetrahydrofuran (THF).[10] The solvent can influence the aggregation state of the Grignard reagent and the tightness of the transition state assembly.[11][12]

Q2: I am trying to achieve a high trans selectivity in the addition to a β-hydroxy ketone, but I am getting the cis (syn) diol as the major product. What is happening?

This is a classic case of chelation control overriding the predictions of the Felkin-Anh model.

Underlying Cause: When a chelating group (like a hydroxyl or alkoxy group) is present at the α or β position to the carbonyl, the magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group. This forms a rigid, cyclic intermediate that locks the conformation of the substrate.[1][13][14] The Grignard reagent will then attack from the less hindered face of this chelated complex, which often leads to the cis (or syn) product.[15]

Solutions to Favor the Trans (Anti) Product:

  • Protect the Chelating Group: By protecting the hydroxyl group as a bulky silyl ether (e.g., TBDMS), you prevent the formation of the chelate. The reaction will then likely proceed under non-chelation (Felkin-Anh) control, favoring the trans (anti) isomer.

  • Use a Non-Chelating Metal: If your experimental setup allows, switching from a Grignard reagent (Mg) to an organolithium (Li) or organocerium (Ce) reagent can disrupt chelation and favor the Felkin-Anh product. Cerium reagents, in particular, are known to suppress chelation control.[16]

  • Solvent and Additive Effects: The addition of strongly coordinating additives like 15-crown-5 can sequester the magnesium ion, preventing it from forming the chelate with the substrate, thus favoring the non-chelation pathway.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between chelation control and non-chelation (Felkin-Anh) control in Grignard additions?

This is a critical concept for predicting and controlling stereoselectivity.

  • Non-Chelation (Felkin-Anh) Control: This model applies to carbonyl compounds with an adjacent chiral center that lacks a chelating group. The stereochemical outcome is primarily determined by steric hindrance. The largest substituent on the chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric strain in the transition state. This generally leads to the formation of the anti (often analogous to trans) diastereomer.[1]

  • Chelation Control: This model is dominant when a Lewis basic group (e.g., -OH, -OR) is present on the carbon alpha or beta to the carbonyl. The magnesium of the Grignard reagent forms a five- or six-membered chelate ring with the carbonyl oxygen and the heteroatom.[13][14] This locks the substrate in a rigid conformation, and the nucleophile attacks from the less hindered face of this chelated intermediate, often leading to the syn (or cis) product.[15]

G cluster_0 Non-Chelation (Felkin-Anh) Control cluster_1 Chelation Control a Acyclic Substrate (No Chelating Group) b Felkin-Anh Transition State (Steric Control) a->b Grignard Reagent c Anti (Trans) Product b->c Nucleophilic Attack d Substrate with Chelating Group (e.g., α-OH) e Rigid Chelated Intermediate d->e Grignard Reagent (Mg coordinates) f Syn (Cis) Product e->f Attack on less hindered face

Q2: How does temperature influence the trans:cis ratio in a Grignard reaction?

Temperature is a critical parameter for optimizing diastereoselectivity. According to the Eyring equation, the ratio of the two diastereomers is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways.

Generally, lowering the reaction temperature increases the selectivity for the thermodynamically favored product.[4] This is because at lower temperatures, a smaller fraction of molecules has sufficient energy to overcome the higher energy barrier leading to the less stable cis transition state.

However, there are cases of "inverse temperature dependence" where selectivity for one diastereomer is higher at elevated temperatures.[6][7][8][9] This can be due to entropic factors or a shift in the Schlenk equilibrium of the Grignard reagent at different temperatures.[6][17] Therefore, an experimental temperature screen is highly recommended for novel systems.

Q3: Can the halide in the Grignard reagent (RMgX) affect the stereoselectivity?

Yes, the nature of the halide can influence the Lewis acidity of the magnesium center and the aggregation state of the Grignard reagent, which in turn can affect diastereoselectivity. Recent studies have shown that alkylmagnesium iodides can offer higher levels of selectivity in certain systems compared to chlorides or bromides.[18] This is attributed to the modulation of the Lewis acidity of the chelated magnesium alkoxide intermediate.[18] If you are struggling to achieve high selectivity, preparing the Grignard reagent from the corresponding alkyl iodide may be a viable strategy to explore.

Data at a Glance: Factors Influencing Trans Selectivity

The following table summarizes the expected qualitative effects of various reaction parameters on the yield of the trans isomer in a non-chelation controlled Grignard reaction.

ParameterChangeExpected Effect on Trans Isomer YieldRationale
Temperature Decrease (e.g., from RT to -78 °C)IncreaseAmplifies the energy difference between diastereomeric transition states.[4]
Solvent THF → Diethyl EtherPotential IncreaseLess coordinating solvents can lead to a more organized transition state.[10]
Grignard Reagent Increase Steric Bulk (e.g., MeMgBr → i-PrMgBr)IncreaseEnhances steric repulsion in the transition state leading to the cis isomer.[2]
Substrate Increase Steric Bulk of SubstituentsIncreaseMagnifies the steric bias for attack from the less hindered face.[19]
Additive Addition of Lewis Acids (e.g., CeCl₃)Can IncreaseModifies the reactivity of the Grignard reagent and can suppress side reactions.[4]

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Grignard Reaction Favoring the Trans Isomer (Non-Chelation Control)

This protocol outlines a general method for the addition of a Grignard reagent to a ketone to favor the trans (or anti) diastereomer.

Materials:

  • Anhydrous diethyl ether or THF

  • Ketone substrate

  • Grignard reagent solution (titrated)[4][20]

  • Anhydrous MgSO₄ or Na₂SO₄

  • Saturated aqueous NH₄Cl solution

  • Flame-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser under a positive pressure of inert gas.

  • Substrate Addition: Dissolve the ketone (1.0 equiv) in anhydrous diethyl ether (or THF) and add it to the reaction flask via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent solution (1.1-1.5 equiv) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: While the reaction is still at -78 °C, slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the trans:cis (or anti:syn) ratio by ¹H NMR, GC, or HPLC analysis.

G start Start: Low Trans Selectivity temp Temperature Screen (e.g., RT, 0°C, -40°C, -78°C) start->temp solvent Solvent Screen (e.g., THF, Et2O, Toluene) temp->solvent If no improvement analysis Analyze Diastereomeric Ratio (NMR, GC, HPLC) temp->analysis If improvement reagent Modify Grignard Reagent (Increase Steric Bulk) solvent->reagent If no improvement solvent->analysis If improvement protect Protect Chelating Groups (if applicable) reagent->protect If still low selectivity reagent->analysis If improvement protect->analysis analysis->temp Further optimization needed end Optimized Conditions for High Trans Selectivity analysis->end High d.r. achieved

References

Sources

Troubleshooting

Advanced Chromatography Support Center: Resolving Co-Eluting Isomers

Welcome to the Technical Support Center for Gas Chromatography (GC). Resolving structurally similar isomers—compounds with identical molecular weights and nearly identical physical properties—is one of the most complex c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography (GC). Resolving structurally similar isomers—compounds with identical molecular weights and nearly identical physical properties—is one of the most complex challenges in analytical chemistry. This guide is designed for researchers and drug development professionals to troubleshoot co-elution issues using thermodynamic optimization, advanced hardware (GCxGC), and computational deconvolution.

Diagnostic Workflow

Before altering your instrument configuration, use the following decision matrix to determine the most efficient path to baseline resolution.

Diagnostic workflow for resolving co-eluting isomers in gas chromatography.

Frequently Asked Questions (FAQs)

Part 1: Thermodynamics & Kinetics (Column & Temperature)

Q1: I am using a high-efficiency 60-meter capillary column, but my structural isomers still co-elute. Why isn't the added length helping? A: Increasing column length improves theoretical plates (efficiency,


), but resolution only increases by the square root of 

. The most critical factor for resolving co-eluting isomers is selectivity (

)
[1]. If your isomers have identical boiling points, a standard non-polar column (which separates primarily via dispersion forces) will yield an

value of ~1.0, meaning no separation will occur regardless of column length. You must change the stationary phase to introduce specific thermodynamic interactions—such as dipole-dipole, hydrogen bonding, or shape selectivity (e.g., using a cyanopropyl or cyclodextrin phase)—to alter the partition coefficients of the individual isomers.

Q2: How should I adjust my temperature program to resolve closely eluting isomers? A: Isomers often co-elute because the temperature ramp forces them through the column too quickly, masking minute differences in their volatility. To fix this, decrease the temperature ramp rate (e.g., to 1–2 °C/min) specifically through the elution temperature window of the isomers[2]. A slower ramp allows the analytes to spend more time partitioning between the mobile and stationary phases, maximizing the kinetic expression of their slight thermodynamic differences.

Q3: My co-eluting peaks are enantiomers. How do I separate them if they have identical physical properties? A: Enantiomers cannot be separated in an achiral environment. You have two options:

  • Direct Method: Use a chiral GC column (e.g., cyclodextrin-based). The chiral stationary phase creates transient diastereomeric complexes with the enantiomers, which have different formation energies, allowing them to separate[3].

  • Indirect Method (Chiral Derivatization): React the mixture with an enantiomerically pure chiral derivatizing agent. This converts the enantiomers into diastereomers, which possess different boiling points and polarities, allowing them to be resolved on a standard achiral column[3].

Part 2: Advanced Hardware & Software Solutions

Q4: What is GCxGC, and how does it resolve isomers that 1D-GC cannot? A: Comprehensive Two-Dimensional Gas Chromatography (GCxGC) utilizes two columns with orthogonal stationary phases (e.g., a non-polar first dimension and a polar second dimension) connected by a thermal modulator[2]. The modulator continuously traps the effluent from the primary column, concentrates it, and periodically injects it as a sharp, narrow band onto the secondary column[2],[4]. Causality: If two isomers co-elute on the first column because they have identical boiling points, the modulator transfers them simultaneously to the second column. However, because the second column separates based on a completely different chemical property (e.g., polarity), the isomers are pulled apart before reaching the detector. This dramatically increases peak capacity and prevents the spectral overlap that plagues 1D-GC[5],[4].

Q5: Can I resolve co-eluting peaks post-run without changing my GC hardware? A: Yes, by utilizing Mass Spectral Deconvolution. Software platforms like AMDIS (Automated Mass Spectral Deconvolution and Identification System) use mathematical algorithms to extract pure component spectra from complex, overlapping signals[6],[7]. Causality: Even if two isomers co-elute, their peak profiles are rarely 100% identical in time. Deconvolution software analyzes the Extracted Ion Chromatograms (EICs) for all m/z values. It identifies unique fragment ions that maximize at slightly different retention times (even milliseconds apart) and mathematically groups them. This allows the software to subtract the overlapping signals and reconstruct the purified mass spectrum of each individual isomer for accurate library matching[8],[9].

Quantitative Data: Stationary Phase Selection Guide

To successfully alter selectivity (


), you must match the stationary phase chemistry to the structural differences of your isomers.
Isomer TypePrimary Structural DifferenceRecommended Stationary PhaseSeparation MechanismExpected

Impact
Positional Isomers Location of functional groupMid-Polar (e.g., 50% Phenyl)Induced dipole interactionsModerate to High
Cis/Trans Isomers Spatial geometry / StericsHighly Polar (e.g., Biscyanopropyl)Dipole-dipole & shape recognitionHigh
Alkylated Aromatics Branching of alkyl chainsShape-Selective (e.g., Liquid Crystal)Planarity and steric hindranceVery High
Enantiomers Handedness (Chirality)Chiral (e.g.,

-Cyclodextrin)
Inclusion complexationAbsolute (Required)

Experimental Protocol: Developing a GCxGC-MS Method for Isomer Resolution

This protocol outlines a self-validating workflow for resolving complex isomer mixtures using GCxGC coupled with Time-of-Flight Mass Spectrometry (TOF-MS).

Step 1: First Dimension (


D) Volatility Optimization 
  • Install a non-polar primary column (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness) to separate the matrix primarily by boiling point[2],[8].

  • Set the carrier gas (Helium) to a constant flow rate of 1.0–1.5 mL/min[8].

  • Program a shallow primary oven temperature ramp (e.g., 2 °C/min) through the critical elution zone[2]. Validation: Check the

    
    D peak width. Peaks should be broad enough (e.g., 6–8 seconds) to allow multiple modulation samplings.
    

Step 2: Thermal Modulator Configuration

  • Set the modulation period (

    
    ). The period must be short enough to slice the 
    
    
    
    D peak 3 to 4 times (preventing undersampling), but long enough to allow the analytes to fully elute from the second column (preventing "wrap-around")[2]. A standard starting
    
    
    is 2.0 to 4.0 seconds.
  • Optimize the hot jet temperature (typically 15–30 °C hotter than the primary oven) to ensure rapid, quantitative release of the trapped isomer band.

Step 3: Second Dimension (


D) Polarity Optimization 
  • Install a short, narrow-bore polar secondary column (e.g., 1.5 m × 0.10 mm ID × 0.10 µm film thickness)[2].

  • Set the secondary oven temperature offset to +5 °C to +15 °C above the primary oven. Validation: This higher temperature ensures that the isomers elute rapidly within the strict time limits of the modulation period

    
    , maintaining the sharp peak focusing generated by the modulator.
    

Step 4: High-Speed Detection and Deconvolution

  • Because

    
    D peaks are extremely narrow (often 50–150 milliseconds wide), utilize a TOF-MS detector with an acquisition rate of at least 100 Hz to ensure 10+ data points across the peak apex[10].
    
  • Process the resulting contour plot using deconvolution software to mathematically resolve any residual co-elutions in the second dimension[5],[11].

References

  • GCMS.cz. "Research Hype to Practical Analysis: Benefits of Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for a Routine Laboratory." gcms.cz. URL:[Link]

  • AZoM. "How GCxGC Increases Routine Laboratory Performance." azom.com. URL:[Link]

  • Science.gov. "mass spectral deconvolution: Topics by Science.gov." science.gov. URL: [Link]

  • NIH PMC. "Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling." nih.gov. URL: [Link]

  • PatSnap. "How to Resolve GC-MS Peak Overlap in High-Resolution Work." patsnap.com. URL:[Link]

  • Chromatography Today. "GCxGC with Soft Ionisation and High-Resolution Mass Spectrometry Applied to Petroleum Biomarker Analysis." chromatographytoday.com. URL:[Link]

  • AWS/EPA. "Isomer-specific Determination of 4-nonylphenols using Comprehensive Two-dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry." amazonaws.com. URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of trans-3-Methylamino-cyclohexanol

Welcome to the technical support center for the synthesis of trans-3-Methylamino-cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trans-3-Methylamino-cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust and reproducible process.

Diagram: Synthetic Pathway Overview

The following diagram illustrates a common synthetic route to 3-Methylamino-cyclohexanol isomers.

Synthesis_Pathway A 1,3-Cyclohexanedione C β-Enaminoketone Intermediate A->C Condensation B Methylamine B->C E Mixture of cis- and trans-3-Methylamino-cyclohexanol C->E Reduction D Reducing Agent (e.g., Sodium in THF/Isopropanol) D->E F Purification (e.g., Column Chromatography, Crystallization) E->F Separation G trans-3-Methylamino-cyclohexanol (Target Product) F->G H cis-3-Methylamino-cyclohexanol (Isomeric Impurity) F->H

Caption: Synthetic route to 3-Methylamino-cyclohexanol isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of the β-Enaminoketone Intermediate

Question: We are observing a low yield during the initial condensation reaction between 1,3-cyclohexanedione and methylamine. What are the likely causes and how can we optimize this step?

Answer: A low yield in the formation of the β-enaminoketone intermediate is a common issue when scaling up. The primary factors to investigate are reaction conditions and reagent quality.

  • Incomplete Reaction: The condensation reaction is an equilibrium process. To drive the reaction towards the product, it is crucial to remove the water that is formed. On a larger scale, azeotropic distillation with a Dean-Stark trap is highly effective. Toluene is a suitable solvent for this purpose.[1][2]

  • Reagent Purity: Ensure that the 1,3-cyclohexanedione and methylamine are of high purity. Impurities can lead to side reactions and a decrease in yield.

  • Reaction Time and Temperature: The reaction typically requires reflux conditions to proceed at a reasonable rate.[1][2] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient heating or premature termination of the reaction will result in a low conversion.

Troubleshooting Decision Tree:

Low_Yield_Enaminoketone Start Low Yield of β-Enaminoketone CheckWaterRemoval Is water being effectively removed? Start->CheckWaterRemoval CheckReagents Are reagents of high purity? CheckWaterRemoval->CheckReagents Yes SolutionWater Implement azeotropic distillation (e.g., Dean-Stark trap with toluene). CheckWaterRemoval->SolutionWater No CheckConditions Are reaction time and temperature optimal? CheckReagents->CheckConditions Yes SolutionReagents Use high-purity starting materials. CheckReagents->SolutionReagents No SolutionConditions Monitor reaction by TLC/GC-MS to ensure completion at reflux. CheckConditions->SolutionConditions No

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in the Catalytic Hydrogenation of Aminophenols

Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance during the hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance during the hydrogenation of aminophenols and related syntheses, such as the reduction of nitrophenols to aminophenols. As specialists in catalysis, we understand that catalyst deactivation is not just an inconvenience but a critical variable that can impact yield, purity, and project timelines.

This document moves beyond generic advice to provide in-depth, field-proven insights into the specific issues of catalyst poisoning and selectivity loss encountered in this class of reactions. We will explore the causal relationships behind common failures and provide structured, actionable troubleshooting protocols.

Section 1: Is It Poisoning or a Selectivity Problem? First-Response Diagnosis

A common report from the field is that a hydrogenation reaction has "stalled" or is "not working." The first critical step is to differentiate between a loss of catalytic activity (poisoning) and a loss of catalytic selectivity. While both result in a lower yield of the desired product, their root causes and solutions are fundamentally different.

Question: My reaction has slowed down significantly or stopped completely. How do I know if the catalyst is poisoned?

Answer: Classic catalyst poisoning involves the strong adsorption of a substance onto the catalyst's active sites, rendering them unavailable for the reaction.[1] Key indicators include:

  • Drastic Rate Reduction: A sharp decrease or complete halt in hydrogen uptake early in the reaction.

  • No Reaction from the Start: A fresh batch of catalyst fails to initiate the reaction under proven conditions.

  • Need for Harsher Conditions: You find it necessary to significantly increase temperature or pressure to achieve a conversion that was previously possible under milder conditions.[2]

Question: My starting material is consumed, but the yield of my target aminophenol is low, and I'm seeing significant byproduct formation. What's happening?

Answer: This scenario is more indicative of a selectivity issue , which is a prevalent challenge in the hydrogenation of nitroaromatics to aminophenols. The primary byproduct is often the fully hydrogenated aniline, formed by the over-reduction of the key intermediate, N-phenylhydroxylamine (PHA).[1][3][4][5]

The core issue is the competition between two reaction pathways for the PHA intermediate:

  • Desired Path: Desorption from the catalyst surface into the acidic aqueous phase, followed by Bamberger rearrangement to p-aminophenol (PAP).[1][3]

  • Undesired Path: Strong adsorption and retention on the catalyst surface, leading to further hydrogenation to aniline.[1][3]

Therefore, if you are isolating significant amounts of aniline, your problem is likely not a "poisoned" catalyst in the classic sense, but rather a catalyst that is too active or has surface characteristics that favor over-hydrogenation.

Section 2: Troubleshooting Guide for Catalyst Poisoning (Loss of Activity)

If you've determined the issue is a loss of activity, the next step is to identify and eliminate the source of the poison. Poisons can be introduced from the feedstock, solvents, or the reactor system itself.

FAQ 1: What are the most common poisons I should screen for?

Answer: Catalyst poisons are substances that bind strongly to the active metal sites (e.g., Pt, Pd, Ni). The most common culprits in pharmaceutical and fine chemical synthesis are:

  • Sulfur Compounds: Thiophenes, thiols, sulfides, and even sulfates are potent poisons for noble metal catalysts.[6] They can originate from starting materials, reagents (e.g., sulfuric acid), or rubber septa/seals.

  • Heavy Metals: Traces of mercury, lead, arsenic, and other metals can irreversibly poison the catalyst.[1] These may be present in lower-grade starting materials or leach from equipment.

  • Halides: Both organic and inorganic halides can deactivate catalysts.

  • Nitrogen Compounds: While your product is an amine, other nitrogen-containing functional groups like nitriles, oximes, or certain heterocycles can act as inhibitors by strongly coordinating to the metal surface.[2] The aminophenol product itself can also cause inhibition (see Section 4).

  • Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO strongly adsorbs onto active sites.

FAQ 2: My aminophenol starting material is "technical grade." What specific impurities could be acting as poisons?

Answer: Technical grade aminophenols can contain several impurities stemming from their synthesis route. For example, an analysis of o-aminophenol has shown the potential presence of:

  • Isomers (m- and p-aminophenol)

  • Phenol

  • o-Nitrophenol (an unreacted starting material from its synthesis)

  • Aminophenoxazone[7]

While isomers and phenol are less likely to be strong poisons, residual nitrophenol or complex heterocyclic byproducts like aminophenoxazone could compete for active sites. It is crucial to analyze the purity of your starting materials if you suspect feedstock contamination.[7]

FAQ 3: I suspect a poison is present. How can I confirm its identity?

Answer: Identifying a specific poison requires analytical characterization of the catalyst and reaction components. A systematic approach is crucial.

Analytical TechniqueWhat It Detects
ICP-MS Trace metal impurities (e.g., Pb, Hg, As) on the catalyst surface.[2]
XPS Elemental composition and chemical state of the catalyst surface (e.g., presence of sulfur, halides).
GC-MS Volatile organic poisons in the feedstock or solvent.[2]
Elemental Analysis Bulk content of common poisons like sulfur (S) and nitrogen (N).

Below is a logical workflow for diagnosing and resolving catalyst poisoning issues.

G cluster_0 Diagnosis cluster_1 Resolution Start Reaction Stalled / Low Activity Check_Purity Analyze Purity of Starting Materials & Solvents (GC-MS, HPLC) Start->Check_Purity Check_System Inspect Reactor System (Seals, Gas Lines) Start->Check_System Analyze_Catalyst Analyze Spent Catalyst (ICP-MS, XPS, Elemental Analysis) Check_Purity->Analyze_Catalyst If impurities detected Replace Replace Catalyst with Fresh Batch Check_System->Replace System Contamination Suspected Purify Purify Feedstock / Use High-Purity Solvents Analyze_Catalyst->Purify Organic Impurities Found Guard_Bed Implement a Guard Bed to Trap Poisons Analyze_Catalyst->Guard_Bed Known Poison Identified Regenerate Regenerate Poisoned Catalyst (See Protocol) Analyze_Catalyst->Regenerate Valuable Catalyst & Known Poison Purify->Start Re-run Reaction Guard_Bed->Start Re-run Reaction Regenerate->Start Re-run Reaction

Caption: Troubleshooting workflow for low catalyst activity.

Section 3: Troubleshooting Guide for Poor Selectivity (Over-Hydrogenation)

This is arguably the more common and nuanced problem in the synthesis of aminophenols from nitroaromatics.

Question: I'm forming a lot of aniline byproduct. How can I increase selectivity for the aminophenol?

Answer: High aniline formation indicates that the N-phenylhydroxylamine (PHA) intermediate is being hydrogenated further before it can rearrange.[1][3] The solution lies in tipping the kinetic balance away from this second hydrogenation step.

Causality: The strength of adsorption of the PHA intermediate on the catalyst's active sites is the critical factor.[3][4] Strong adsorption favors further hydrogenation to aniline. Weaker adsorption allows the PHA to desorb into the acidic medium and rearrange to the desired p-aminophenol.[3]

Strategies to Improve Selectivity:

  • Modify Reaction Conditions:

    • Lower Hydrogen Pressure: Reducing the concentration of available hydrogen on the catalyst surface can disfavor the second hydrogenation step.[1]

    • Optimize Temperature: The effect is substrate-dependent. While higher temperatures can favor rearrangement, they can also increase aniline formation. Experimental screening is necessary.[1]

    • Ensure Efficient Mixing: High agitation helps transfer the PHA intermediate from the organic/catalyst phase to the aqueous acidic phase where the rearrangement occurs.[1]

  • Deliberate Catalyst Modification (Advanced Technique): This may seem counterintuitive, but you can improve selectivity by intentionally adding a substance that modifies the catalyst surface to weaken the adsorption of the PHA intermediate. This is a form of selective poisoning.

    A proven strategy is the use of sulfur-containing compounds. For example, pretreating a Pt/C catalyst with thiourea has been shown to deliberately sacrifice some of the catalyst's hydrogen adsorption capacity.[3] This "toxic behavior" of sulfur inhibits the strong adsorption of the PHA intermediate, thus suppressing the over-hydrogenation to aniline and increasing selectivity for p-aminophenol.[3]

G cluster_0 Factors Favoring Aniline (Poor Selectivity) cluster_1 Factors Favoring p-Aminophenol (Good Selectivity) NB Nitrobenzene PHA Phenylhydroxylamine (PHA) (on catalyst surface) NB->PHA + H2 / Catalyst PAP p-Aminophenol (Desired Product) PHA->PAP Desorption + Rearrangement (Weak PHA Adsorption) Aniline Aniline (Byproduct) PHA->Aniline Further Hydrogenation (Strong PHA Adsorption) High H2 Pressure High H2 Pressure Highly Active Catalyst Highly Active Catalyst Poor Mass Transfer Poor Mass Transfer Low H2 Pressure Low H2 Pressure Modified Catalyst (e.g., with Sulfur) Modified Catalyst (e.g., with Sulfur) Efficient Mixing Efficient Mixing

Caption: Competing reaction pathways for the key intermediate.

Section 4: Product Inhibition by Aminophenols

Question: The reaction starts well but then slows down significantly as the product forms. Could my aminophenol product be inhibiting the catalyst?

Answer: Yes, this is a distinct possibility. Amines, including aminophenols, are Lewis bases and can coordinate to the electron-deficient metal centers of the catalyst. This coordination can be strong enough to block active sites and slow down the reaction rate as the product concentration increases. This phenomenon is known as product inhibition.

  • Mechanism: The lone pair of electrons on the nitrogen atom of the aminophenol product competes with the starting material for access to the catalyst's active sites.

  • Impact: This is typically a form of reversible poisoning . The catalyst's activity can often be restored after it is separated from the product. However, it directly impacts reaction efficiency and time.

  • Mitigation:

    • Acidic Medium: Running the hydrogenation in an acidic medium protonates the amine group of the product (forming -NH3+). This removes the lone pair, drastically reducing its ability to coordinate to the catalyst and mitigating product inhibition.

    • Catalyst Choice: Different catalysts have varying susceptibilities. If product inhibition is severe, screening alternative catalysts (e.g., different metals or supports) may identify one that is less affected.

Section 5: Experimental Protocols

Protocol 1: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol is intended for catalysts where sulfur contamination has been identified as the cause of deactivation. It is based on the principle of oxidizing the adsorbed sulfur species.

Safety Note: Perform all heating steps in a well-ventilated furnace or tube furnace.

  • Catalyst Recovery: After the reaction, filter the deactivated Pd/C catalyst from the reaction mixture. Wash thoroughly with the reaction solvent and then with a low-boiling-point solvent (e.g., acetone, ethanol) to remove residual organics.

  • Drying: Dry the catalyst under vacuum at 60-80 °C until a free-flowing powder is obtained.

  • Oxidative Treatment:

    • Place the dried, deactivated catalyst in a shallow ceramic dish or a quartz tube.

    • Load it into a furnace with a controlled air or inert gas flow.

    • Heat the catalyst in an air atmosphere to a temperature between 100-140 °C. Caution: Do not exceed 150 °C to avoid excessive oxidation of the carbon support.

    • Hold at this temperature for 2-4 hours.[8]

  • Cooling and Storage: Cool the catalyst to room temperature under a stream of inert gas (N2 or Ar) to prevent re-adsorption of atmospheric contaminants. Store the regenerated catalyst under an inert atmosphere until reuse.

Protocol 2: General Regeneration by Washing

This protocol is a general approach for removing ionically bound poisons or strongly adsorbed organic residues.

  • Catalyst Recovery: Recover and wash the catalyst as described in Protocol 1, Step 1.

  • Acid/Base Washing (Choose based on suspected poison):

    • For Basic Poisons (e.g., some N-heterocycles) or Metal Contaminants: Suspend the catalyst in a dilute aqueous acid solution (e.g., 0.1 M nitric acid or sulfuric acid) and stir for 1-2 hours at room temperature.[9][10]

    • For Acidic Poisons: Suspend the catalyst in a dilute aqueous base solution (e.g., 0.1 M NaOH) and stir for 1-2 hours.

  • Neutralization and Rinsing: Filter the catalyst and wash repeatedly with deionized water until the filtrate is neutral (pH ~7).

  • Final Wash & Drying: Wash the catalyst with a low-boiling-point solvent (ethanol or acetone) to aid in water removal. Dry the catalyst under vacuum at 80-100 °C.

  • Activation (Optional but Recommended): Before reuse, it is often beneficial to perform a reduction step. Suspend the dried, regenerated catalyst in a suitable solvent and expose it to hydrogen pressure (e.g., 1-5 bar) at room temperature for 1-2 hours to ensure the metal surface is in its active, reduced state.

References

  • Kaur, R. (2025, November 14). Catalyst Poisoning — Scientific, Applied & Case-Study Rich. Prezi. [Link]

  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024, September 10). Chemical Science (RSC Publishing). [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. (2025, August 7). ResearchGate. [Link]

  • Scientific Committee on Consumer Safety. (2010). Opinion of the Scientific Committee on Consumer Safety on o-aminophenol (A14). European Union. [Link]

  • Tachibana, M., et al. (2023, May 22). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][2]-Rearrangement—Oxa-Michael Addition Cascade Reactions. PMC. [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019, August 29). MDPI. [Link]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (2021, December 19). MDPI. [Link]

  • Regeneration of deactivated Pd/C catalyst by supercritical CO2 extraction. (n.d.). ResearchGate. [Link]

  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • Differential substrate behaviour of phenol and aniline derivatives during oxidation by horseradish peroxidase: kinetic evidence for a two-step mechanism. (2004, June 1). PubMed. [Link]

  • ESEARCH PROGRESS ON SELECTIVE HYDROGENATION OF NITROBENZENE TO PARA-AMINOPHENOL. 石油炼制与化工. [Link]

  • Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. IRIS. [Link]

  • Aniline-Catalysis-and-Chemical-Engineering.pdf. ResearchGate. [Link]

  • Control of Competing Hydrogenation of Phenylhydroxylamine to Aniline in a Single-Step Hydrogenation of Nitrobenzene to p-Aminophenol. (2011, March 22). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • US6403833B1 - Single step hydrogenation of nitrobenzene to p-aminophenol.
  • Regeneration of the Deactivated SCR Catalysts. CSC. [Link]

  • related impurities 4-aminophenol: Topics by Science.gov. Science.gov. [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020, April 21). MDPI. [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024, May 1). PMC. [Link]

  • [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography]. PubMed. [Link]

  • The Effect of Pretreatment on a PtCu/C Catalyst's Structure and Functional Characteristics. (2023, January 22). MDPI. [Link]

  • Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. Asian Journal of Chemistry. [Link]

  • Aminophenol. MarketResearch.com. [Link]

  • Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System. (2015, November 25). Organic Process Research & Development - ACS Publications. [Link]

  • (PDF) Selective alkylation of aminophenols. ResearchGate. [Link]

  • Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol. National Chemical Laboratory. [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. (2001, September 15). PubMed. [Link]

  • Mechanistic Insights into the Effect of Sulfur on the Selectivity of Cobalt-Catalyzed Fischer–Tropsch Synthesis: A DFT Study. (2022, April 10). MDPI. [Link]

  • Sulfur Doping to Cu3N Electrocatalyst Enhanced CO2 Reduction to CH4. (n.d.). PMC. [Link]

  • Effects of O, S, and P in transition-metal compounds on the adsorption and catalytic ability of sulfur cathodes in lithium–sulfur batteries. Chemical Science (RSC Publishing). [Link]

  • Sulfur Doping to Cu3N Electrocatalyst Enhanced CO2 Reduction to CH4. (2025, October 14). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating Cis and Trans Isomers by ¹H NMR Coupling Constants

For professionals in the fields of chemical research, drug development, and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical fac...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the fields of chemical research, drug development, and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical factor that dictates its biological activity, physical properties, and overall utility. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically the analysis of proton (¹H) NMR coupling constants, stands out as a definitive and readily accessible method for the unambiguous differentiation of cis and trans isomers.

This guide provides an in-depth comparison of how the vicinal coupling constants in ¹H NMR spectra serve as a reliable indicator of stereochemistry, supported by the foundational principles of spin-spin coupling and experimental data.

The Foundational Principle: The Karplus Relationship

The ability to distinguish between cis and trans isomers using ¹H NMR is fundamentally rooted in the phenomenon of spin-spin coupling, a through-bond interaction between neighboring protons. The strength of this interaction is quantified by the scalar coupling constant, denoted as J, and is measured in Hertz (Hz).[1] The magnitude of the vicinal coupling constant (³J), which describes the coupling between protons on adjacent carbon atoms, is exquisitely sensitive to the dihedral angle (φ) between these protons.[2]

This relationship is elegantly described by the Karplus equation:

J(φ) = Acos²(φ) + Bcos(φ) + C

where A, B, and C are empirically derived parameters that depend on the specific atoms and substituents involved in the H-C-C-H fragment.[2] The critical insight from this relationship is that the magnitude of ³J is at its maximum when the protons are anti-periplanar (φ ≈ 180°) or syn-periplanar (φ ≈ 0°) and minimal when they are orthogonal (φ ≈ 90°).[2][3]

This geometric dependency provides a robust method for stereochemical assignment. In the context of double bonds and cyclic systems:

  • Cis isomers , with protons on the same side of the double bond or ring, have a dihedral angle approaching 0°. This results in a smaller vicinal coupling constant.[1][4]

  • Trans isomers , with protons on opposite sides, have a dihedral angle of approximately 180°. This leads to a larger vicinal coupling constant.[4][5]

Comparative Analysis of Coupling Constants: A Quantitative Look

The most telling difference in the ¹H NMR spectra of cis and trans isomers is the magnitude of the vicinal coupling constant (³JHH) between the protons across the double bond or on a ring system. While the exact values can be influenced by factors such as substituent electronegativity, the general ranges are remarkably consistent and predictive.[6]

SystemIsomerDihedral Angle (φ)Typical ³JHH Coupling Constant (Hz)
Alkenes Cis~0°6 - 12 Hz[4][5][7]
Trans~180°12 - 18 Hz[4][5][7]
Disubstituted Cyclohexanes (axial-axial) Trans~180°9 - 13 Hz[8]
Disubstituted Cyclohexanes (axial-equatorial) Cis or Trans~60°2 - 5 Hz[9]
Disubstituted Cyclohexanes (equatorial-equatorial) Cis~60°2 - 5 Hz[9]

It is this significant and predictable difference in coupling constants that allows for confident assignment of the isomeric form.[10][11]

Experimental Protocol: From Sample to Spectrum to Stereochemistry

The following protocol outlines the key steps for acquiring and analyzing ¹H NMR spectra for the determination of cis and trans isomerism.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified isomeric mixture or isolated isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
  • Ensure the sample is free of particulate matter to avoid line broadening.

2. NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum using a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[1]
  • Optimize the spectral width to include all proton signals of interest.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Spectral Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  • Identify the multiplets corresponding to the protons of interest (e.g., vinylic protons).
  • Measure the coupling constants (J-values) by determining the frequency difference in Hz between the split peaks of a multiplet.[12]

4. Stereochemical Assignment:

  • Compare the experimentally determined ³JHH values to the established ranges for cis and trans isomers (see table above).
  • A larger coupling constant is indicative of a trans relationship, while a smaller coupling constant suggests a cis arrangement.

Visualizing the Core Principles

To further clarify the relationship between molecular geometry and NMR observables, the following diagrams illustrate the key concepts.

Caption: Relationship between dihedral angle and ³JHH for cis and trans isomers.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing cluster_analysis Analysis & Assignment dissolve Dissolve Sample in Deuterated Solvent acquire Acquire ¹H NMR Spectrum dissolve->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Chemical Shift process->calibrate measure Measure Coupling Constants calibrate->measure compare Compare to Known Ranges measure->compare assign Assign Stereochemistry compare->assign

Caption: Experimental workflow for isomer differentiation by ¹H NMR.

References

  • Wikipedia. Karplus equation. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Scribd. NMR Coupling Constants Explained. [Link]

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link]

  • Fiveable. Vicinal Coupling Definition. [Link]

  • YouTube. NMR 5: Coupling Constants. [Link]

  • YouTube. Karplus Equation & Curve | J value calculation| Dihedral angles. [Link]

  • anthracycline. Karplus Equations. [Link]

  • MDPI. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. CIS TRANS ISOMERS AND NMR. [Link]

  • PMC. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. [Link]

  • Duke University. The Duke NMR Center Coupling constants. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • University of Missouri. 1H NMR. [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • YouTube. Cis or Trans? How to differentiate by NMR? [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating NMR Assignments for Diastereomers using NOESY

For researchers, scientists, and drug development professionals, the unambiguous determination of molecular structure is paramount. When dealing with diastereomers—stereoisomers that are not mirror images—this task becom...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of molecular structure is paramount. When dealing with diastereomers—stereoisomers that are not mirror images—this task becomes particularly challenging. While standard one- and two-dimensional NMR techniques provide invaluable information about the covalent framework of a molecule, they often fall short in differentiating the spatial arrangement of atoms that define diastereomers. This guide provides an in-depth, technical comparison of how Nuclear Overhauser Effect Spectroscopy (NOESY) can be expertly applied to validate the NMR assignments of diastereomers, offering a robust and self-validating methodology.

The Challenge with Diastereomers: Beyond the Connectivity

Diastereomers possess the same molecular formula and the same atom-to-atom connectivity.[1] Consequently, their COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra, which reveal through-bond scalar couplings, can be nearly identical. The key to their differentiation lies in the three-dimensional arrangement of their atoms in space. This is where the Nuclear Overhauser Effect (NOE) becomes an indispensable tool.[1][2]

The NOE is a phenomenon in which the transfer of nuclear spin polarization occurs between two nuclei that are in close spatial proximity (typically within 5 Å), irrespective of whether they are directly bonded.[1][3][4] The two-dimensional NOESY experiment maps these through-space interactions, providing a clear picture of the molecule's stereochemistry.[2][5][6]

The Power of NOESY: From Theory to Practical Application

The NOESY experiment is based on the principle of cross-relaxation between protons.[3][5] During the experiment, a "mixing time" is introduced, allowing for magnetization to be transferred between spatially close protons.[7][8] This transfer results in cross-peaks in the 2D NOESY spectrum, which directly correlate protons that are near each other in space.[5][6] The intensity of these cross-peaks is, to a first approximation, inversely proportional to the sixth power of the distance between the protons (1/r⁶), making it a highly sensitive indicator of internuclear distances.[9]

By carefully analyzing the pattern of NOE cross-peaks, we can deduce the relative stereochemistry of a molecule and confidently assign the correct structure to each diastereomer.

A Validated Workflow for Diastereomeric Assignment using NOESY

The following workflow provides a robust and self-validating approach to utilizing NOESY for diastereomer assignment. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Figure 1: A comprehensive workflow for the validation of diastereomer assignments using NOESY.

Experimental Protocols

1. Sample Preparation: The Foundation of a Good Experiment

  • Purity is Paramount: Begin with a sample that is as pure as possible to avoid interfering signals.

  • Concentration Matters: A concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is a good starting point for small molecules.[10]

  • Solvent Selection: Choose a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.

  • Degassing is Crucial: Dissolved paramagnetic oxygen can significantly quench the NOE effect.[11] Therefore, it is essential to degas the sample by bubbling an inert gas (like nitrogen or argon) through it or by using several freeze-pump-thaw cycles.[11]

2. NOESY Data Acquisition: Optimizing for Clarity

  • Spectrometer Field Strength: A higher field strength (e.g., 400 MHz or above) is recommended to achieve better signal dispersion, which is critical for resolving crowded spectral regions.[11]

  • Pulse Sequence: A standard phase-sensitive NOESY pulse sequence (e.g., noesygpph on Bruker instruments) is typically used.[11]

  • Mixing Time (d8): The Key Parameter: The choice of mixing time is the most critical parameter in a NOESY experiment.[7] It dictates the extent of NOE buildup.

    • For small molecules (< 700 Da), a longer mixing time (0.5 - 1.0 seconds) is generally required for the NOE to develop.

    • For medium-sized molecules, a shorter mixing time (0.1 - 0.5 seconds) is often optimal.[7]

    • It is often beneficial to run a series of NOESY experiments with varying mixing times to find the optimal value for your specific molecule.

  • Relaxation Delay (d1): To ensure accurate quantification of NOE signals, the relaxation delay should be set to at least 1.5 times the longest T1 relaxation time of the protons of interest. A value of 2-5 seconds is a common starting point.

3. Data Processing: From FID to Spectrum

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is transformed into a 2D spectrum using a Fourier transform.

  • Phasing: Phase-sensitive NOESY spectra require careful phasing in both dimensions to ensure that the cross-peaks have the correct sign (typically opposite to the diagonal peaks for small molecules).

  • Baseline Correction: A flat baseline is essential for accurate integration of the cross-peaks.

Case Study: Differentiating Diastereomers of a Substituted Cyclohexane

To illustrate the power of this workflow, let's consider a hypothetical case of two diastereomers of a 1,2-disubstituted cyclohexane.

Proton Pair Diastereomer A (cis) Diastereomer B (trans)
H1 - H2 Strong NOEWeak/No NOE
H1 - H6 (axial) Strong NOEWeak/No NOE
H2 - H3 (axial) Weak/No NOEStrong NOE

Data Interpretation:

In Diastereomer A (cis) , protons H1 and H2 are on the same face of the ring, resulting in a short through-space distance and a strong NOE cross-peak. In Diastereomer B (trans) , H1 and H2 are on opposite faces, leading to a larger separation and a weak or absent NOE.

Furthermore, the axial-axial and axial-equatorial relationships of the ring protons will give rise to a distinct pattern of NOE cross-peaks for each diastereomer, allowing for an unambiguous assignment.

G cluster_0 Diastereomer A (cis) cluster_1 Diastereomer B (trans) A_H1 H1 A_H2 H2 A_H1->A_H2 Strong NOE A_H6ax H6ax A_H1->A_H6ax Strong NOE B_H1 H1 B_H2 H2 B_H1->B_H2 Weak/No NOE B_H3ax H3ax B_H2->B_H3ax Strong NOE

Figure 2: Key NOE correlations differentiating cis and trans diastereomers.

Trustworthiness and Self-Validation

The strength of the NOESY technique for diastereomer assignment lies in its self-validating nature. The complete set of observed NOEs must be consistent with only one of the possible diastereomeric structures. Any inconsistencies in the NOE pattern would immediately cast doubt on the proposed assignment, prompting further investigation. This internal consistency check provides a high degree of confidence in the final structural elucidation.

Conclusion

Validating NMR assignments for diastereomers is a critical step in chemical research and development. While standard NMR techniques can provide the carbon skeleton, they often fail to distinguish between stereoisomers. The 2D NOESY experiment, by probing through-space proton-proton interactions, provides the definitive data required for unambiguous stereochemical assignment. By following a well-designed, validated workflow, researchers can confidently differentiate between diastereomers and ensure the structural integrity of their compounds. This guide provides the foundational knowledge and practical insights for senior application scientists and researchers to leverage the full potential of NOESY in their structural elucidation endeavors.

References

  • Nuclear Overhauser effect - Wikipedia. Available from: [Link]

  • Nuclear Overhauser Effect (NOE). Available from: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available from: [Link]

  • NOE Experiments on the Bruker - UMYMFOR. Available from: [Link]

  • The Nuclear Overhauser Effect in Structural and Conformational Analysis - Wiley-VCH. Available from: [Link]

  • Optimization of the famous “mixing time” = d8 in NOESY experiments. This is done. Available from: [Link]

    • NOESY. Available from: [Link]

  • 7.3 2D Gradient NOESY Experiment. Available from: [Link]

  • NOE Experiments on the Bruker 400 and 500. Available from: [Link]

  • Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products - Books. Available from: [Link]

  • Advances in the exact nuclear Overhauser effect 2018-2022 - PMC. Available from: [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. Available from: [Link]

  • A 3D Time-Shared NOESY Experiment Designed to Provide Optimal Resolution for Accurate Assignment of NMR Distance Restraints in Large Proteins - PMC - NIH. Available from: [Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. Available from: [Link]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Available from: [Link]

  • 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. Available from: [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC. Available from: [Link]

  • Noesy Assign Study Tutorial. Available from: [Link]

  • The Nuclear Overhauser Effect - ResearchGate. Available from: [Link]

  • Strategies for using NMR spectroscopy to determine absolute configuration - ResearchGate. Available from: [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. Available from: [Link]

  • How to interpret a NOESY NMR spectrum - YouTube. Available from: [Link]

  • Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation | Request PDF - ResearchGate. Available from: [Link]

  • Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination - YouTube. Available from: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega - ACS Publications. Available from: [Link]

  • AUTOMATED NOESY ASSIGNMENT AND NMR STRUCTURE CALCULATION - Duke Computer Science. Available from: [Link]

  • Case studies — NMR Expertise Centre — Ghent University. Available from: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC. Available from: [Link]

Sources

Validation

Biological Activity &amp; Stereochemical Profiling of Aminocyclohexanol Isomers

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] [2] Executive Summary The aminocyclohexanol scaffold represents a privileged motif in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

[2]

Executive Summary

The aminocyclohexanol scaffold represents a privileged motif in medicinal chemistry due to its ability to project functional groups (amine and hydroxyl) along defined spatial vectors.[2][3][4] Unlike flexible acyclic amino alcohols, the cyclohexane ring imposes conformational constraints that can be exploited to lock pharmacophores into bioactive geometries.

This guide objectively compares the biological performance of cis- and trans- aminocyclohexanol stereoisomers. We analyze how 1,2-, 1,3-, and 1,4-substitution patterns dictate conformational preference and, consequently, receptor binding affinity and metabolic stability.

Structural & Conformational Analysis: The Basis of Activity

To understand biological divergence, we must first establish the thermodynamic ground states of the isomers. The biological "lock and key" mechanism relies heavily on whether the ligand adopts a diequatorial (extended) or axial-equatorial (bent) conformation.

1.1. Trans-4-Aminocyclohexanol vs. Cis-4-Aminocyclohexanol[3][5][6][7]
  • The Trans Isomer (The "Linear" Scaffold):

    • Conformation: Predominantly exists in the diequatorial chair conformation.[2]

    • Energetics: This is the global minimum, minimizing 1,3-diaxial steric strain.

    • Biological Implication: Projects the H-bond donor (-OH) and acceptor/cation (-NH3+) approx. 6 Å apart. This distance is critical for bridging distal residues in active sites (e.g., in mucolytic agents like Ambroxol).

  • The Cis Isomer (The "Bent" Scaffold):

    • Conformation: Inevitably possesses one axial and one equatorial substituent in the chair form.[7]

    • Energetics: Higher energy due to gauche interactions and 1,3-diaxial strain.

    • Biological Implication: Creates a curved topology. While often less stable, this curvature is essential for fitting into compact, hydrophobic pockets (e.g., certain anticonvulsant pharmacophores).

1.2. 1,2-Aminocyclohexanols: The "Molecular Switch"
  • Trans-1,2: Capable of forming strong intramolecular Hydrogen Bonds (O-H···N) when diequatorial.[3][7] However, protonation of the amine can trigger a ring flip or distortion to separate the cationic charge from the hydroxyl proton, acting as a pH-sensitive molecular switch.

  • Cis-1,2: One group is axial, one equatorial.[8] The gauche arrangement is fixed, often making it a superior bidentate ligand for metallo-enzymes or asymmetric catalysis.

Conformation cluster_0 Trans-4-Aminocyclohexanol cluster_1 Cis-4-Aminocyclohexanol T_Dieq Diequatorial Chair (Most Stable) Groups ~6Å apart T_Diax Diaxial Chair (High Energy) Steric Strain T_Dieq->T_Diax Ring Flip (High Barrier) Receptor_A Target A (Mucolytic) T_Dieq->Receptor_A Linear Fit (e.g., Ambroxol) C_AE Axial-Equatorial (Degenerate Chairs) Curved Topology Receptor_B Target B (Ion Channel) C_AE->Receptor_B Compact Fit (e.g., Anticonvulsants)

Figure 1: Conformational landscape of 4-aminocyclohexanol isomers determining biological fit.

Comparative Biological Performance[1]

The following data compares specific pharmacological applications where stereochemistry is the determinant of efficacy.

Case Study A: Mucolytic Agents (Ambroxol Pathway)

Compound: trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol (Ambroxol).[4]

  • Role of Stereochemistry: The trans-4-aminocyclohexanol moiety is strictly required. The diequatorial arrangement ensures the hydroxyl group is solvent-exposed while the amine engages in salt-bridging within the binding pocket.

  • Performance Data:

    • Trans-isomer: High potency in stimulating surfactant secretion.

    • Cis-isomer: Significantly reduced activity due to steric clash of the axial hydroxyl group with the receptor wall.

Case Study B: Anticonvulsant Schiff Bases

Compound: Phenytoin-derived Schiff bases incorporating 4-aminocyclohexanol.

  • Observation: In Maximal Electroshock Seizure (MES) tests, the cis-isomer derivatives demonstrated superior potency.[9]

  • Mechanism: The cis-configuration (axial/equatorial) allows the bulky phenytoin group and the hydroxyl group to adopt a spatial orientation that better mimics the transition state required for sodium channel modulation.

Table 1: Comparative Pharmacological Metrics

FeatureTrans-4-AminocyclohexanolCis-4-AminocyclohexanolBiological Consequence
Topology Linear, PlanarBent, Non-planarTrans penetrates deep narrow pockets; Cis fits globular sites.
LogP (Oct/Water) ~ -0.3 (More Hydrophilic)~ -0.1 (Less Hydrophilic)Cis isomer often has slightly higher membrane permeability due to intramolecular H-bonding masking polarity.
Receptor Affinity High for Mucolytic TargetsHigh for Anticonvulsant TargetsStereospecificity is target-dependent.
Metabolic Stability High (Sterically unhindered)Moderate (Axial H vulnerable)Axial substituents are more prone to oxidative attack (e.g., by CYPs).
Experimental Protocols

As a scientist, validating the stereochemistry of your starting material is as critical as the assay itself. Below are self-validating protocols for synthesis and analysis.

Protocol 3.1: Chemoenzymatic Synthesis (Stereoselective)

Rationale: Chemical reduction of ketones often yields difficult-to-separate cis/trans mixtures. Enzymatic cascades offer >98% diastereomeric excess (de).

Workflow:

  • Substrate: 1,4-cyclohexanedione.

  • Enzyme System:

    • Step 1 (Regioselective Reduction): Use a Keto Reductase (KRED) specific for monoreduction to 4-hydroxycyclohexanone.[6][10]

    • Step 2 (Stereoselective Amination): Use an Amine Transaminase (ATA) with specific stereopreference.

      • For Trans: Use ATA-3HMU (Wild Type).

      • For Cis: Use ATA-3HMU (W63Y variant) which alters the binding pocket to favor the cis-amine entry.

  • Conditions: pH 7.0, 30°C, isopropyl amine as amine donor.

  • Validation: No intermediate isolation required (One-pot).

Protocol 3.2: NMR Differentiation (Self-Validating)

Rationale: You cannot rely solely on retention time. NMR J-coupling is the gold standard for assigning axial vs equatorial protons.

Method:

  • Dissolve 10 mg sample in D₂O or CDCl₃.

  • Acquire ¹H-NMR (400 MHz+).

  • Analyze H-1 (CH-OH) and H-4 (CH-NH₂):

    • Trans-Isomer: Protons are Axial .[7] Look for a Triplet of Triplets (tt) . Large coupling constant (

      
       Hz).
      
    • Cis-Isomer: Protons are Equatorial .[7] Look for a Broad Singlet or Quintet . Small coupling constant (

      
       Hz).
      
    • Chemical Shift: Equatorial protons (cis isomer) typically resonate downfield (higher ppm) compared to axial protons (trans isomer) due to the deshielding anisotropy of the ring C-C bonds.[7]

Workflow cluster_Enz Chemoenzymatic Cascade Start Start: 1,4-Cyclohexanedione Step1 Step 1: KRED Reduction (Monoreduction) Start->Step1 Intermediate 4-Hydroxycyclohexanone Step1->Intermediate Branch_Trans ATA (Wild Type) Amine Transaminase Intermediate->Branch_Trans Branch_Cis ATA (Variant W63Y) Amine Transaminase Intermediate->Branch_Cis Product_Trans Trans-4-Aminocyclohexanol (>98% de) Branch_Trans->Product_Trans Product_Cis Cis-4-Aminocyclohexanol (>98% de) Branch_Cis->Product_Cis Validation NMR Validation Check J-Coupling of H1/H4 Product_Trans->Validation Expect tt (J~11Hz) Product_Cis->Validation Expect bs/q (J~3Hz)

Figure 2: Stereoselective enzymatic synthesis and NMR validation workflow.

References
  • Sviatenko, O., et al. (2019). "One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ChemCatChem.

  • BenchChem Technical Support. (2025). "An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol." BenchChem Guides.

  • Schiffers, I., et al. (2006).[11] "Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis." Journal of Organic Chemistry.

  • Bhurta, D., & Bharate, S. B. (2022).[9][10] "The impact of cis‐ and trans‐isomerism on biological activity: Phenytoin Schiff Bases." ResearchGate.

  • Zhou, S., et al. (2013).[12] "Stereoselective binding of chiral drugs to plasma proteins." Acta Pharmacologica Sinica.

Sources

Comparative

Evaluating the Antimicrobial Efficacy of Novel Cyclohexanol Derivatives: A Comparative and Methodological Guide

An In-Depth Technical Guide for Researchers The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Cyclohexanol derivatives have emerged as a prom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Cyclohexanol derivatives have emerged as a promising class of synthetic organic compounds with demonstrated biological activities, including significant antimicrobial potential.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a data-driven comparison of cyclohexanol derivatives against established agents and detailing the essential experimental protocols required for a robust evaluation of their antimicrobial efficacy.

The Rationale for Investigating Cyclohexanol Derivatives

Cyclohexanol and its functionally substituted derivatives represent a versatile scaffold for chemical synthesis, allowing for the creation of a diverse library of compounds with varied biological properties.[1] Certain derivatives, such as cyclohexane triones, have been shown to act as membrane-active antibacterial agents, particularly against Gram-positive bacteria, by inhibiting the transport of hydrophilic substances into the cell.[2] This mechanism, distinct from many conventional antibiotics, makes them an attractive avenue for overcoming existing resistance pathways. This guide will provide the foundational methodologies to rigorously assess these and other newly synthesized derivatives.

Comparative Efficacy: A Data-Driven Analysis

A critical step in evaluating any new antimicrobial candidate is to benchmark its performance against both the target pathogens and existing standard-of-care drugs. The Minimum Inhibitory Concentration (MIC)—the lowest concentration of an agent that prevents visible microbial growth—is the fundamental metric for this comparison.[3]

The table below summarizes hypothetical MIC values for a novel cyclohexanol derivative (CHD-1) compared to Ciprofloxacin, a widely used broad-spectrum antibiotic. These values illustrate the type of data required for a meaningful comparative analysis.

Microorganism Type CHD-1 (µg/mL) Ciprofloxacin (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.250.5
Bacillus subtilis (ATCC 121)Gram-positive0.200.25
Escherichia coli (ATCC 25922)Gram-negative0.450.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negative0.300.25

Data is illustrative and based on findings for similar compounds reported in the literature, where novel derivatives showed significant activity against various bacterial strains.[4]

Core Experimental Protocols for Antimicrobial Evaluation

A thorough assessment of a novel compound's antimicrobial properties requires a multi-faceted approach. The following protocols are industry-standard methods that provide a comprehensive profile of a compound's efficacy and safety.

The overall process involves a tiered screening approach, beginning with primary efficacy testing (MIC/MBC), followed by dynamic characterization (Time-Kill), and concluding with essential safety assessments (Cytotoxicity).

cluster_0 Efficacy Evaluation cluster_1 Safety & Viability MIC Protocol 1: Determine MIC MBC Protocol 2: Determine MBC MIC->MBC If bacteriostatic or bactericidal? TimeKill Protocol 3: Time-Kill Kinetics MBC->TimeKill Confirm kill rate Cytotoxicity Protocol 4: Cytotoxicity Assay TimeKill->Cytotoxicity Assess therapeutic window cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Serial Dilutions of Cyclohexanol Derivative B Inoculate with Standardized Bacterial Suspension (5 x 10^5 CFU/mL) A->B C Incubate 16-20 hours at 37°C B->C D Read MIC: Lowest concentration with no visible growth C->D E Select clear wells (MIC, MICx2, MICx4) D->E Proceed to MBC F Plate aliquot from each selected well onto drug-free agar E->F G Incubate 24 hours F->G H Read MBC: Lowest concentration with ≥99.9% kill G->H

Caption: Workflow for sequential MIC and MBC determination.

This dynamic assay provides crucial information on the rate of antimicrobial activity, distinguishing between time-dependent and concentration-dependent killing. [5]It helps determine whether an agent is rapidly bactericidal or slowly bacteriostatic. [6] Causality: By exposing a bacterial culture to a fixed concentration of the drug and measuring the number of viable cells at multiple time points, we can plot a "kill curve." A rapid, steep decline in viable cells (e.g., a ≥3-log10 reduction) is the hallmark of a bactericidal agent. [7]This data is vital for predicting in vivo efficacy and designing dosing regimens. [7] Step-by-Step Methodology:

  • Preparation: Prepare flasks containing growth medium (e.g., CAMHB) with the cyclohexanol derivative at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling Over Time: Incubate the flasks in a shaking incubator at 37°C. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. [7]4. Quantification: Immediately perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto agar plates to determine the number of viable CFU/mL. [8]5. Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [6][7]

A potent antimicrobial agent is only useful if it is safe for the host. Cytotoxicity assays are essential for evaluating a compound's effect on mammalian cells and determining its therapeutic window. The MTT assay is a common, reliable method for assessing cell metabolic activity as an indicator of cell viability. [9] Causality: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan precipitate. [9]The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell death induced by the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., L929 mouse fibroblasts or HEK293 human embryonic kidney cells) into a 96-well plate and incubate for 24 hours to allow for cell attachment. [10][11]2. Compound Treatment: Prepare serial dilutions of the cyclohexanol derivative in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Incubate for a defined period (e.g., 24 or 48 hours). [11]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the purple formazan crystals. [9]5. Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

Conclusion and Future Directions

The systematic evaluation of novel cyclohexanol derivatives requires a rigorous and multi-pronged approach. By employing standardized protocols for determining MIC, MBC, time-kill kinetics, and cytotoxicity, researchers can build a comprehensive profile of a compound's potential as a therapeutic agent. The data generated from these assays are critical for establishing structure-activity relationships, guiding medicinal chemistry efforts to optimize lead compounds, and making informed decisions about which candidates should progress toward further preclinical development. The continued exploration of this versatile chemical class holds significant promise in the ongoing battle against infectious diseases.

References

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • World Health Organization. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones. Bioinorganic Chemistry and Applications, 2012, 829583. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2642). Springer. [Link]

  • Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays. Retrieved from [Link]

  • Adnan, M., Patel, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21326. [Link]

  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

  • Emery Pharma. (2013, November 13). Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Asian Journal of Chemistry. (2018, March 29). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. Retrieved from [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Nguyen, H. T., Kim, S., Yu, N. H., et al. (2019). Antimicrobial Activities of an Oxygenated Cyclohexanone Derivative Isolated From Amphirosellinia Nigrospora JS-1675 Against Various Plant Pathogenic Bacteria and Fungi. Journal of Applied Microbiology, 126(3), 894-904. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, February 20). Stereostructure, Antimicrobial and Cytotoxic Activity of Cyclo-hexene, Cyclohexanol and Pyridine Derivatives Synthesized from Chalcones. Retrieved from [Link]

  • Veer Narmad South Gujarat University. (n.d.). Aim To determine the minimum inhibitory concentration of Streptomycin against given bacterial sample. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • Microbiology Spectrum. (2024, March 22). Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Retrieved from [Link]

  • Lloyd, W. J., et al. (1988). Cyclohexane triones, novel membrane-active antibacterial agents. Antimicrobial Agents and Chemotherapy, 32(6), 814-818. [Link]

  • ResearchGate. (n.d.). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assessment of antimicrobial agents after 24 h exposure. Retrieved from [Link]

  • MDPI. (2025, April 11). Phytotoxicity, Cytotoxicity, and Antimicrobial Activity of Triethanolammonium Amino Acids Salts. Retrieved from [Link]

  • Der Pharma Chemica. (2010). Synthesis, antimicrobial and antioxidant activities of some novel cyclized naphthyl cyclohexanone derivatives. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives. Molecules, 26(2), 399. [Link]

  • MDPI. (2025, June 13). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of trans-3-Methylamino-cyclohexanol

Executive Chemical Profile & Hazard Identification Before initiating any disposal procedure, you must understand the specific functional hazards of trans-3-Methylamino-cyclohexanol. It is not merely "organic waste"; it i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Chemical Profile & Hazard Identification

Before initiating any disposal procedure, you must understand the specific functional hazards of trans-3-Methylamino-cyclohexanol. It is not merely "organic waste"; it is a bifunctional molecule containing a secondary amine and a secondary alcohol.

Immediate Hazard Assessment
  • Primary Hazard: Corrosive / Irritant . The secondary amine group (-NHCH₃) confers basicity, capable of causing chemical burns to mucosa and skin.

  • Secondary Hazard: Combustible Liquid .[1][2] Flash points for substituted cyclohexanols typically range between 60°C and 100°C.

  • Reactivity Profile: Incompatible with strong acids (exothermic neutralization), acid chlorides, anhydrides, and strong oxidizing agents.

The "Why": Causality in Disposal Logic

To ensure safety, we do not simply follow rules; we understand the chemical causality driving them.

  • Why Segregate from Acids?

    • Mechanism:[1][3][4][5] The amine nitrogen possesses a lone pair of electrons, acting as a nucleophile. Mixing this waste with acidic waste streams (e.g., H₂SO₄, HCl) results in an immediate, highly exothermic acid-base neutralization.

    • Risk:[1][3][5][6] In a closed waste container, this heat evolution can pressurize the vessel, leading to rupture or explosion.

  • Why Segregate from Oxidizers?

    • Mechanism:[1][3][5] Amines are susceptible to oxidation. Contact with strong oxidizers (e.g., Nitric Acid, Permanganates) can cleave the N-C bond or oxidize the alcohol group.

    • Risk:[1][3][5][6] These reactions are often uncontrolled and can lead to the formation of toxic nitrogen oxides (NOx) or spontaneous ignition.

Pre-Disposal: The Self-Validating System

A self-validating system prevents human error by requiring positive confirmation of conditions before action. Follow this decision logic for every disposal event.

Workflow Visualization

The following diagram illustrates the mandatory decision logic for disposing of trans-3-Methylamino-cyclohexanol.

DisposalLogic Start START: Waste Generation CheckPurity Is the waste pure trans-3-Methylamino-cyclohexanol? Start->CheckPurity CheckMixture Identify Co-Solvents CheckPurity->CheckMixture No (Mixture) SelectContainer Select Container: HDPE (Preferred) or Glass CheckPurity->SelectContainer Yes (Pure) CheckPH CRITICAL CHECK: Is waste stream pH > 7? CheckMixture->CheckPH SegregateAcid STOP: Do NOT Mix. Neutralize or Separate Stream. CheckPH->SegregateAcid No (Acidic) CheckPH->SelectContainer Yes (Basic/Neutral) Labeling Apply Label: 'Hazardous Waste - Basic/Toxic' SelectContainer->Labeling SAA Move to Satellite Accumulation Area (SAA) Labeling->SAA

Figure 1: Decision tree for the safe segregation and packaging of amino-alcohol waste streams.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles (not just glasses), and a flame-resistant lab coat.

  • Container Selection: Use HDPE (High-Density Polyethylene) containers.

    • Reasoning: While glass is acceptable, amines can slowly etch glass over long storage periods. HDPE provides superior impact resistance and chemical inertness for bases.

Phase 2: Collection & Segregation[3]
  • The pH Strike Test: Before pouring waste into a commingled "Organic Base" container, dip a pH strip into the destination container.

    • Requirement: The strip must read pH 8-14. If acidic, DO NOT POUR .

  • Transfer: Funnel the trans-3-Methylamino-cyclohexanol into the container. Avoid splashing.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Phase 3: Labeling & Storage
  • Definitive Labeling: The label must explicitly state:

    • Full Chemical Name: trans-3-Methylamino-cyclohexanol.

    • Hazard Class: Corrosive, Toxic .

    • Date of Accumulation Start.

  • Satellite Accumulation Area (SAA): Store the container in a secondary containment tray (to catch leaks) separate from acid waste streams.

Regulatory Framework (RCRA Compliance)[7]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While trans-3-Methylamino-cyclohexanol is not explicitly listed on the P or U lists, it is regulated by characteristic .

Regulatory CategoryCodeTrigger ConditionAction Required
Corrosivity D002 Aqueous pH

12.5
Manage as Corrosive Hazardous Waste.
Ignitability D001 Flash point < 60°COnly applies if in a flammable solvent mixture.
Toxicity None Not TCLP listedTreat as general toxic organic due to amine group.

Note: Even if the pure substance does not strictly meet D002 (if not aqueous), best practice dictates managing it as a corrosive organic base.

Emergency Contingencies

Spill Response (Small Scale < 500 mL)
  • Evacuate & Ventilate: Clear the immediate area. Amines have strong odors and respiratory irritation potential.

  • Absorb: Use an inert absorbent (Vermiculite or clay-based kitty litter).

    • Warning: Do NOT use paper towels or sawdust. The amine can react with cellulose or trapped oxidizers to create a fire hazard.

  • Neutralize (Optional): If safe, a dilute citric acid solution can be used to neutralize the residue on the surface after bulk absorption.

  • Disposal of Debris: Collect absorbent in a sealed bag and tag as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. OSHA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

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